molecular formula C9H11F2NO B2649659 N-(3,4-Difluorobenzyl)ethanolamine CAS No. 610769-18-1

N-(3,4-Difluorobenzyl)ethanolamine

Cat. No.: B2649659
CAS No.: 610769-18-1
M. Wt: 187.19
InChI Key: MKVBMCAWVQQADG-UHFFFAOYSA-N
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Description

Overview of Fluorinated Organic Compounds in Scientific Inquiry

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical design, profoundly impacting fields from pharmaceuticals to materials science. vulcanchem.com This small yet highly electronegative atom imparts a range of beneficial properties that are not easily replicated by other elements. sigmaaldrich.com

Significance of Fluorine Incorporation in Molecular Design

Furthermore, fluorine's high electronegativity can influence the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing a molecule's interaction with biological targets or improving its solubility. google.comgoogle.com Fluorine substitution can also enhance a molecule's lipophilicity, or its ability to pass through biological membranes, which is a critical factor for drug absorption and distribution, including penetration of the blood-brain barrier. google.comgoogle.com In some instances, the incorporation of fluorine can lead to stronger binding interactions with target proteins, thereby increasing the potency of a therapeutic agent. sigmaaldrich.comlookchem.com The first fluoro-pharmaceutical, Florinef acetate (B1210297), was introduced in 1954, marking a significant milestone in medicinal chemistry. vulcanchem.com

PropertyHydrogen (H)Fluorine (F)Significance of Difference
Van der Waals Radius 1.20 Å1.47 ÅFluorine is a relatively small atom, often acting as a bioisostere of hydrogen, allowing substitution with minimal steric disruption. sigmaaldrich.com
Electronegativity (Pauling Scale) 2.203.98As the most electronegative element, fluorine induces strong bond polarization, affecting molecular interactions and stability. vulcanchem.comsigmaaldrich.com
Bond Strength with Carbon (C-X) ~413 kJ/mol~485 kJ/molThe C-F bond is the strongest single bond to carbon, conferring high metabolic stability to the molecule. vulcanchem.com

Historical Perspective of Difluorinated Benzyl (B1604629) Moieties in Research

The benzyl group is a common structural motif in organic chemistry, but the addition of fluorine atoms to the phenyl ring, creating fluorinated benzyl moieties, has opened new avenues for research. The development of methods for the selective fluorination and difluorination of benzylic compounds has been an area of active investigation. sigmaaldrich.com

Research has focused on developing efficient synthetic routes to access these valuable building blocks. For example, methods have been devised for the desulfurizing difluorination of benzyl sulfides to create gem-difluoro compounds, which are valuable in bioorganic chemistry. pharmaffiliates.com Other approaches have explored the direct C(sp3)–H fluorination of benzylic positions. sigmaaldrich.com The 3,4-difluoro substitution pattern, in particular, has been incorporated into various molecular frameworks. For instance, 3,4-Difluorobenzylamine (B1330328) is a commercially available reagent used in the preparation of more complex molecules. lcms.cz Research into compounds like 3,4-difluorobenzyl-N-aminocolchicine has demonstrated the potent biological activity that can be achieved with this moiety. rsc.org This growing body of work highlights the utility of the difluorinated benzyl scaffold in creating novel compounds with potentially enhanced properties, driven by the electronic effects of the two fluorine atoms on the aromatic ring.

Role of Ethanolamine (B43304) Scaffolds in Synthetic and Biological Studies

Ethanolamine and its derivatives represent a class of organic compounds that are fundamental to both biological systems and industrial applications. Their utility stems from their bifunctional nature, containing both a primary amine and a primary alcohol. scbt.com

Fundamental Chemical Properties of Ethanolamines

Ethanolamine, also known as 2-aminoethanol or monoethanolamine (MEA), is a viscous, colorless liquid with an odor similar to ammonia. scbt.comnih.gov Its key feature is the presence of both a nucleophilic amine group and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. It is completely miscible with water and is alkaline, making it useful for buffering or adjusting the pH of solutions. nih.gov Ethanolamines are considered a molecular building block for life, as they form the head group for phosphatidylethanolamine, a key component of cellular membranes. scbt.comnih.gov

PropertyValue
IUPAC Name 2-Aminoethan-1-ol
CAS Number 141-43-5
Molecular Formula C₂H₇NO
Molar Mass 61.08 g/mol
Appearance Viscous, colorless liquid
Boiling Point 170 °C
Solubility in Water Miscible

Data sourced from references

Precursors and Building Blocks in Organic Synthesis

The bifunctionality of the ethanolamine scaffold makes it an exceptionally versatile building block in organic synthesis. It serves as a starting material for a vast array of products, including detergents, emulsifiers, pharmaceuticals, and corrosion inhibitors. scbt.com In industrial processes, it is used to scrub acidic gases like carbon dioxide from flue emissions. scbt.com

In the context of more complex molecular design, the ethanolamine scaffold is invaluable. It can be readily N-alkylated or have its hydroxyl group functionalized, allowing for its incorporation into larger structures. Numerous studies have utilized the ethanolamine moiety as a linker or core structure in the synthesis of novel compounds. For example, research has been conducted on creating photodegradable antimicrobial agents based on an ethanolamine scaffold, where the moiety facilitates the breakdown of the compound after use. The synthesis of various biologically active molecules, from enzyme inhibitors to potential therapeutics, has relied on the straightforward and predictable chemistry of the ethanolamine backbone. google.com

Genesis of Research Interest in N-(3,4-Difluorobenzyl)ethanolamine

The research interest in this compound arises directly from the strategic convergence of the principles outlined above. The compound represents a deliberate molecular hybridization designed to leverage the distinct advantages of its two primary components: the 3,4-difluorobenzyl group and the ethanolamine scaffold .

The rationale for its synthesis and study is rooted in the field of medicinal chemistry and drug discovery. The incorporation of the 3,4-difluorobenzyl moiety is a well-established tactic to enhance the drug-like properties of a molecule. rsc.org Researchers are motivated by the potential for this group to confer increased metabolic stability, modulate electronic properties for improved target binding, and enhance membrane permeability. sigmaaldrich.comgoogle.com

Simultaneously, the ethanolamine scaffold provides a reliable and synthetically accessible framework. Its bifunctional nature offers a convenient handle for attaching the fluorinated benzyl group while leaving a hydroxyl group available for further modification or for interaction with biological targets. The use of ethanolamine derivatives as key intermediates is a common strategy in the synthesis of complex pharmaceutical agents.

Evidence of specific research interest in this structural class is found in the patent literature, where methods for the synthesis of difluorobenzyl ethanolamine derivatives have been described for their potential application as pharmacologically active agents. google.com The synthesis of related structures, such as those containing a (3,4-Difluorophenyl)cyclopropyl]amino moiety, further underscores the perceived value of combining the difluorophenyl group with an amine-containing scaffold. scbt.com Therefore, the genesis of research into this compound is not an isolated event but a logical step in the ongoing quest for novel bioactive compounds, driven by the hypothesis that this specific combination of structural motifs will yield a molecule with valuable chemical and biological properties.

Emergence from Targeted Synthesis Programs

The development of this compound and structurally related compounds often stems from targeted synthesis programs aimed at creating libraries of molecules for biological screening. These programs frequently combine specific structural motifs to explore their synergistic effects on biological targets. The 3,4-difluorobenzyl group has been incorporated into various molecular scaffolds intended for therapeutic applications.

For instance, research into potent anticancer agents has involved the synthesis of colchicine (B1669291) analogues where a 3,4-difluorobenzyl moiety was attached to the core structure, resulting in a compound with significant cytotoxicity against cancer cell lines. researchgate.net In a different therapeutic area, the 3,4-difluorobenzyl group has been used in the synthesis of cardiac sarcomere inhibitors. google.com Similarly, indole (B1671886) derivatives bearing a 3,4-difluorobenzoyl substituent have been created and tested for their anticancer activity against human colorectal carcinoma cells. jst.go.jp

Initial Observations Driving Academic Investigation

Academic interest in this compound and its relatives is largely driven by the biological activities observed in the larger, more complex molecules that contain this substructure. The potent sub-nanomolar cytotoxicity exhibited by 3,4-difluorobenzyl-N-aminocolchicine in cancer cell panels, including drug-resistant lines, highlights the potential of the 3,4-difluorobenzyl group as a key component of a pharmacophore. researchgate.net

Furthermore, the general class of N-alkylated ethanolamines serves as crucial intermediates in the synthesis of many pharmaceutical compounds. chemrxiv.org The challenge of selectively producing mono-N-alkylated ethanolamines over their N,N-dialkylated counterparts has also spurred methodological research in organic synthesis. chemrxiv.org The observation that compounds containing the 3,4-difluorophenyl structure can exhibit potent antibacterial effects against pathogens like E. coli O157:H7 further motivates investigation into simpler molecules containing this moiety to understand structure-activity relationships. brieflands.com The promising results from these broader studies provide a strong rationale for a more focused academic investigation into the fundamental properties and potential applications of core structures like this compound.

Scope and Objectives of Current and Future Research on the Compound

Current and future research on this compound is primarily directed by its potential as a versatile building block in medicinal chemistry and materials science. The existing body of research on related compounds suggests several promising avenues for investigation.

Key Research Objectives:

Exploration as a Pharmacophore: A primary objective is to investigate the intrinsic biological activity of this compound itself. Based on the activity of more complex molecules containing this fragment, future studies may focus on its potential as an anticancer, antimicrobial, or neuroactive agent.

Scaffold for Novel Drug Candidates: The compound serves as a valuable starting material for the synthesis of more elaborate drug candidates. Future work will likely involve its derivatization to optimize activity against specific biological targets, such as bacterial efflux pumps or cancer-related proteins. researchgate.netmdpi.com

Development of Synthetic Methodologies: Research may also focus on refining the synthesis of this compound and other mono-N-alkylated ethanolamines, aiming for more efficient, selective, and environmentally benign methods. chemrxiv.org

Materials Science Applications: Fluorinated compounds are known for their unique physical properties. researchgate.net Future research could explore the use of this compound in the synthesis of novel fluorinated polyimides or other polymers with desirable thermal stability and dielectric properties. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
IUPAC Name 2-((3,4-difluorobenzyl)amino)ethan-1-ol
CAS Number 10236055 (from CID) nih.gov
Appearance Not specified in search results

| Solubility | Not specified in search results |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
3,4-difluorobenzyl-N-aminocolchicine
Colchicine
Diethanolamine
Difluoroquercetin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-difluorophenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVBMCAWVQQADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3,4 Difluorobenzyl Ethanolamine and Its Analogues

Direct Synthesis Strategies of N-(3,4-Difluorobenzyl)ethanolamine

Direct synthetic routes to this compound are foundational in organic chemistry, offering reliable and well-established methods for its preparation. These strategies include reductive amination, nucleophilic ring-opening reactions, and alkylation of ethanolamine (B43304), each with distinct advantages and applications. More contemporary approaches, such as microwave-assisted synthesis, have also been developed to enhance the efficiency of these traditional methods.

Reductive Amination Pathways Utilizing 3,4-Difluorobenzaldehyde (B20872)

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 3,4-difluorobenzaldehyde, with an amine, ethanolamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice due to its selectivity and mild reaction conditions.

The reaction proceeds by the nucleophilic attack of the ethanolamine on the carbonyl carbon of 3,4-difluorobenzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The imine is then reduced by a hydride source, such as sodium borohydride, to yield this compound. The use of a protic solvent like methanol (B129727) is common, and the reaction is typically carried out at room temperature. researchgate.net The stability of the sodium borohydride solution can be enhanced by the addition of a base, such as sodium hydroxide. researchgate.netechemi.com

ReagentsReducing AgentSolventTemperatureTimeYield
3,4-Difluorobenzaldehyde, EthanolamineSodium BorohydrideMethanolRoom Temperature3-5 hoursGood

This is a representative table based on general reductive amination procedures. Actual yields may vary.

Nucleophilic Ring-Opening Reactions of Epoxide Precursors

The synthesis of β-amino alcohols, such as this compound, can be efficiently achieved through the nucleophilic ring-opening of epoxides. This method involves the reaction of an epoxide with an amine, where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring and causing it to open.

A plausible synthetic route would involve the reaction of a suitable epoxide precursor, such as a styrene (B11656) oxide derivative, with 3,4-difluorobenzylamine (B1330328). researchgate.netaskfilo.comresearchgate.netnih.gov The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring under neutral or basic conditions. The use of a polar solvent, such as nitromethane, can facilitate the reaction at room temperature. researchgate.net

Epoxide PrecursorNucleophileSolventTemperatureRegioselectivity
Styrene Oxide3,4-DifluorobenzylamineNitromethaneRoom TemperatureAttack at the less hindered carbon

This table illustrates a potential synthetic approach. The specific epoxide precursor and reaction conditions would need to be optimized.

Alkylation Reactions of Ethanolamine with 3,4-Difluorobenzyl Halides

Alkylation of amines is a fundamental method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this would involve the reaction of ethanolamine with a 3,4-difluorobenzyl halide, such as 3,4-difluorobenzyl bromide or chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of ethanolamine attacks the benzylic carbon of the halide, displacing the halide ion.

A challenge in the alkylation of primary amines like ethanolamine is the potential for over-alkylation, leading to the formation of di- and tri-substituted products. To favor mono-alkylation, a significant excess of the amine can be used. researchgate.net Alternatively, protecting group strategies can be employed. For instance, the use of N-Boc-ethanolamine allows for selective alkylation, followed by deprotection to yield the desired mono-alkylated product. chemrxiv.orgrsc.orgchemrxiv.org

AmineAlkylating AgentConditionsKey Consideration
Ethanolamine3,4-Difluorobenzyl bromideExcess amineControl of over-alkylation
N-Boc-ethanolamine3,4-Difluorobenzyl chlorideBase, followed by deprotectionSelective mono-alkylation

This table outlines general strategies for the alkylation of ethanolamine.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. unito.itnih.govresearchgate.netnih.govnih.govmdpi.commdpi.comscielo.org.mx The application of microwave irradiation to the synthesis of this compound and its analogs can significantly improve the efficiency of the aforementioned direct synthetic strategies.

For instance, in reductive amination, microwave heating can expedite both the imine formation and the subsequent reduction. Similarly, the nucleophilic ring-opening of epoxides and the alkylation of ethanolamine can be accelerated under microwave conditions. The use of microwave reactors allows for precise control over temperature and pressure, leading to more reproducible results. nih.govmdpi.com

Synthetic MethodConventional TimeMicrowave TimeAdvantage
Reductive AminationHoursMinutesFaster reaction, potentially higher yield
Epoxide Ring-OpeningHours to DaysMinutes to HoursIncreased reaction rate
AlkylationHoursMinutesReduced reaction time

This table provides a qualitative comparison of conventional versus microwave-assisted synthesis.

Exploration of Alternative Synthetic Routes

In addition to the classical methods, modern synthetic chemistry offers innovative approaches for the synthesis of fluorinated amines. Photoredox catalysis, in particular, has garnered significant attention for its ability to facilitate reactions under mild conditions using visible light as an energy source.

Photoredox-Catalyzed Methods for Fluorinated Amines

Visible-light photoredox catalysis has become a prominent tool in organic synthesis due to its mild nature and high functional group tolerance. mdpi.comresearchgate.net This methodology can be applied to the synthesis of fluorinated amines through various strategies, including the hydroaminoalkylation of N-arylamines. researchgate.netorganic-chemistry.orgrsc.orgx-mol.net This approach involves the generation of an amine radical cation via a single-electron transfer process, which can then react with a suitable coupling partner.

While a direct photoredox synthesis of this compound has not been explicitly reported, the principles of photoredox catalysis suggest a potential pathway. For example, a photoredox-catalyzed coupling of a protected ethanolamine derivative with a suitable fluorinated aromatic precursor could be envisioned. Furthermore, photoredox catalysis has been successfully employed for the direct fluorination of organic molecules, offering another potential avenue for the synthesis of fluorinated amine analogs. nih.govcardiff.ac.ukrsc.org

Catalysis TypeKey FeaturesPotential Application
Photoredox CatalysisMild reaction conditions, visible light, high functional group toleranceSynthesis of fluorinated amines via C-N bond formation or direct fluorination

This table highlights the potential of photoredox catalysis as an alternative synthetic route.

Palladium-Mediated Coupling Reactions

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. These reactions have revolutionized the synthesis of arylamines and related structures, including this compound. The general mechanism for these transformations, such as the Buchwald-Hartwig amination, involves a catalytic cycle that begins with the oxidative addition of an aryl halide or triflate to a Palladium(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. nih.govtezu.ernet.in

Another versatile palladium-catalyzed method is the Suzuki-Miyaura reaction, renowned for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nih.govtezu.ernet.in While typically used for C-C bond formation, its principles of oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination are central to the field of palladium catalysis. nih.gov These reactions are often favored due to the commercial availability and stability of the boronic acid reagents and the ease of removing boron-containing byproducts. nih.govtezu.ernet.in The versatility of palladium catalysis allows for the coupling of a wide range of substrates, including aryl chlorides, which are often less reactive than bromides or iodides. nih.gov

Optimization of Synthetic Parameters

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. This includes fine-tuning reaction conditions, selecting appropriate catalyst systems, and understanding the role of the solvent.

Reaction Condition Tuning for Enhanced Yield and Selectivity

The efficiency of a synthetic transformation is highly dependent on conditions such as temperature, reaction time, and the stoichiometry of the reagents. For instance, in many coupling reactions, temperature plays a critical role; reactions carried out at room temperature may only yield trace amounts of the product, whereas conducting them at reflux can significantly increase the yield. researchgate.net One study demonstrated that for a particular multi-component reaction, the yield in ethanol (B145695) dramatically increased from a trace amount at room temperature to 82% at reflux. researchgate.net

However, simply increasing the reaction time does not always lead to better outcomes. researchgate.net Optimization studies have shown that a reaction time can be significantly reduced, for example from 20 hours to 4 hours, without a major impact on conversion and selectivity, which can prevent the formation of undesired byproducts. scielo.brchemrxiv.org The choice of base is also crucial, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being commonly employed to facilitate the catalytic cycle. nih.gov

Below is a table illustrating the effect of temperature on product yield in various solvents for a model reaction.

SolventTemperatureYield (%)
WaterRoom TempTrace
Acetonitrile (B52724)Room TempTrace
DMFRoom TempTrace
THFRoom TempTrace
MethanolRoom TempTrace
EthanolRoom TempTrace
WaterReflux10
AcetonitrileReflux13
DMFReflux30
THFReflux15
MethanolReflux25
EthanolReflux82

This interactive table is based on data from a representative multi-component reaction to illustrate the impact of reaction conditions. researchgate.net

Investigation of Catalyst Systems and Reagents

The heart of palladium-mediated coupling is the catalyst system, which consists of a palladium precursor and a supporting ligand. The development of highly active and stable catalysts has expanded the scope of these reactions to include less reactive substrates like aryl chlorides. nih.gov

Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and BrettPhos, have proven to be exceptionally effective. nih.govtezu.ernet.in These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Catalyst systems based on the SPhos ligand, for example, have shown unprecedented reaction rates and stability, allowing for catalyst loadings as low as 0.0005 mol% Pd for certain substrates. nih.gov Different palladium sources like Pd(acac)₂ can be paired with ligands like BrettPhos to achieve good yields. tezu.ernet.in The selection of the optimal palladium source and ligand is critical for maximizing the efficiency of the synthesis.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even selectivity. In the synthesis of this compound analogues, a range of solvents may be considered. Aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. researchgate.netmdpi.com

Studies have shown that acetonitrile can provide an excellent balance between reactant conversion and product selectivity. scielo.brchemrxiv.org In some cases, it has been identified as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) or benzene (B151609). scielo.brchemrxiv.org The reaction kinetics are also tied to the solvent; for example, the formation of carbamate (B1207046) adducts from the reaction of amines with CO₂ shows different product distributions depending on whether the solvent is protic (like methanol) or aprotic. mdpi.com In aprotic solvents, the reaction of primary amines with CO₂ often results in the precipitation of an ammonium (B1175870) carbamate salt. mdpi.com

Purification and Isolation Techniques in Academic Synthesis

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree.

Chromatographic Methodologies for Compound Isolation

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the purification of organic compounds in a laboratory setting. chemrxiv.org This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For the purification of amine-containing compounds like this compound, a common approach involves using a silica gel column with a gradient of solvents. Often, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is used as the eluent. chemrxiv.org The purification process might start with a lower polarity mixture (e.g., hexanes:EtOAc = 3:1) and gradually increase the polarity (e.g., to 1:1) to elute compounds with increasing polarity from the column. chemrxiv.org The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired pure product. chemrxiv.org

Crystallization Techniques for Purity Enhancement

Crystallization is a critical final step for the purification of synthesized compounds, removing impurities incorporated during the reaction and workup stages. While specific crystallization protocols for this compound are not extensively detailed in publicly available literature, general principles for the purification of amino alcohols and other crystalline organic compounds are applicable. The primary goal is to create conditions where the target compound selectively precipitates from a solution, leaving impurities behind.

A significant challenge in crystallization is the potential for a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism. wikipedia.orgmt.com Different polymorphs of the same compound can have distinct physical properties, including solubility, which is a key parameter in designing a crystallization process. mt.com For chiral compounds, crystallization can be further complicated as they may form racemic crystals or enantiomorphic crystals (conglomerates). researchgate.net

Effective purity enhancement relies on controlling the crystallization process to favor the formation of a single, stable, and pure crystalline form. Key techniques include:

Cooling Crystallization: This is the most common method, involving the dissolution of the crude product in a suitable solvent at an elevated temperature to create a saturated solution. Slow, controlled cooling then decreases the solubility of the compound, leading to crystal formation. The rate of cooling is a critical parameter; rapid cooling can trap impurities, while slow cooling allows for the growth of larger, purer crystals.

Evaporative Crystallization: This method involves the slow evaporation of the solvent from a solution, increasing the concentration of the target compound until it exceeds its solubility limit and begins to crystallize. It is often used for small-scale crystallizations or for compounds whose solubility is not strongly dependent on temperature.

The choice of solvent is paramount and affects which polymorph is obtained. wikipedia.org For amino alcohols, solvents like lower alcohols (e.g., ethanol) or ketones are sometimes used to facilitate the formation of large, easily separable crystals. google.comgoogle.com

Below is a table summarizing common issues encountered during the crystallization of organic compounds and potential solutions to enhance purity.

Problem Encountered Potential Cause(s) Suggested Solution(s)
Oil Formation (Oiling Out) The compound's solubility is exceeded above its melting point; solution is too concentrated; cooling rate is too fast.Dilute the solution; slow down the cooling rate; ensure the saturation temperature is below the compound's melting point.
Formation of Fine Needles/Powder Very rapid precipitation or nucleation; high degree of supersaturation.Reduce the rate of cooling or anti-solvent addition; use a less polar solvent to slow crystallization; employ seeding with desired crystal form.
Poor Purity/Impurity Inclusion Rapid crystal growth trapping mother liquor; co-crystallization of impurities.Recrystallize the material, potentially using a different solvent system; ensure slow, controlled crystal growth.
Inconsistent Crystal Form (Polymorphism) Variations in solvent, temperature, or cooling rate.Strictly control crystallization parameters (solvent, temperature profile, agitation); use seed crystals of the desired polymorph to guide crystallization. wikipedia.org

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. For a compound like this compound, which is likely synthesized via reductive amination, there are significant opportunities to improve the environmental footprint of its production. wikipedia.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.com The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

A common and direct route to synthesize this compound is the reductive amination of 3,4-difluorobenzaldehyde with ethanolamine. libretexts.orgyoutube.com This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the final amine. wikipedia.org While catalytic hydrogenation offers a very high atom economy for the reduction step, the use of stoichiometric hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is also widespread. masterorganicchemistry.comorganic-chemistry.org

The table below presents a theoretical atom economy calculation for the synthesis using sodium triacetoxyborohydride as the reducing agent.

Component Chemical Formula Molar Mass ( g/mol ) Role
3,4-DifluorobenzaldehydeC₇H₄F₂O142.10Reactant
EthanolamineC₂H₇NO61.08Reactant
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Reactant (Reducing Agent)
This compound C₉H₁₁F₂NO 187.19 Desired Product
Theoretical Atom Economy 45.14%

Solvent selection has a major impact on the environmental profile of a chemical process. Historically, reductive amination reactions were often performed in chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (DCM). researchgate.netacsgcipr.org These solvents are now considered undesirable due to their environmental persistence, potential toxicity, and contribution to hazardous waste streams.

Green chemistry encourages the replacement of such solvents with more environmentally benign alternatives. rsc.org Research has identified several greener solvents that are effective for reductive amination. Studies have shown that ethyl acetate (EtOAc) is a broadly comparable and suitable replacement for DCE in reactions using sodium triacetoxyborohydride. researchgate.net Other viable alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), dimethyl carbonate, and isopropyl alcohol. researchgate.net Glycerol has also been explored as a biodegradable and recyclable green solvent for reductive aminations using sodium borohydride. ias.ac.in

The following table compares traditional solvents with greener alternatives for reductive amination.

Solvent Abbreviation Class Key Considerations
1,2-DichloroethaneDCEHalogenatedEffective but environmentally persistent and toxic; being phased out. acsgcipr.org
DichloromethaneDCMHalogenatedCommonly used but has significant health and environmental concerns. acsgcipr.org
Ethyl Acetate EtOAc Ester Recommended green alternative; broadly applicable and effective. researchgate.net
2-Methyltetrahydrofuran 2-MeTHF Ether Bio-derived green solvent with good performance. researchgate.net
Isopropyl Alcohol IPA Alcohol A greener alcohol solvent, though care must be taken with certain catalysts. acsgcipr.org
Glycerol Alcohol Biodegradable, non-toxic, and recyclable green solvent option. ias.ac.in

By selecting solvents like ethyl acetate, manufacturers can significantly reduce the environmental impact of synthesizing this compound without compromising reaction efficiency.

Chemical Modification and Analog Generation of N 3,4 Difluorobenzyl Ethanolamine for Targeted Research

Strategies for Structural Diversification

Structural diversification of the N-(3,4-difluorobenzyl)ethanolamine scaffold can be achieved by modifying its three primary reactive sites: the secondary amine, the primary hydroxyl group, and the aromatic benzyl (B1604629) ring.

The secondary amine of this compound is a prime site for modification, allowing for the introduction of a wide array of functional groups through N-alkylation, N-acylation, and N-arylation.

N-Alkylation: Mono-N-alkylation of secondary amines like this compound can be challenging due to competing dialkylation reactions. researchgate.net A common strategy to achieve selectivity involves a protection-alkylation-deprotection sequence. For instance, the amine can first be protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc protected intermediate can then be deprotonated with a base like sodium hydride, followed by reaction with an alkyl halide (R-X) to introduce the alkyl group. Subsequent removal of the Boc group under acidic conditions yields the desired mono-N-alkylated product. chemrxiv.org Alternatively, direct alkylation using alcohols as alkylating agents, catalyzed by ruthenium or iron complexes, presents a more atom-economical approach. unito.itnih.gov Controlling the stoichiometry of the reactants and using phase-transfer catalysts can also enhance the selectivity for mono-alkylation. researchgate.net

N-Acylation: The amino group can be readily converted to an amide via N-acylation. This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net N-acylbenzotriazoles also serve as effective acylation reagents for primary and secondary amines, proceeding under mild conditions to give amides in good yields. organic-chemistry.org The resulting N-acylethanolamines are a class of lipid messengers, and this modification can impart significant biological activity. nih.govwikipedia.org

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through methods like palladium-catalyzed Buchwald-Hartwig amination, reacting this compound with an aryl halide. umich.edu More recent methods involve visible-light-induced photocatalytic dehydrogenation of allylic amines to generate N-aryl amines, offering a milder alternative for synthesis. rsc.org

Table 1: Strategies for Derivatization at the Amino Nitrogen

Modification Reagents and Conditions Product Type
N-Alkylation 1. Boc-Anhydride; 2. NaH, R-X; 3. HCl/Dioxane Mono-N-alkylated amine
R-OH, Ru or Fe catalyst Mono- or Di-N-alkylated amine
N-Acylation RCOCl or (RCO)₂O N-acyl amide
N-Acylbenzotriazole N-acyl amide
N-Arylation Ar-X, Pd catalyst, base (Buchwald-Hartwig) N-aryl amine

The primary hydroxyl group of the ethanolamine (B43304) moiety offers another handle for chemical modification, primarily through etherification, esterification, and oxidation.

Etherification and Esterification: The hydroxyl group can be converted into an ether by deprotonation with a base such as potassium carbonate, followed by reaction with an alkyl halide in a Williamson ether synthesis. umich.edu Esterification can be achieved through various well-established methods. The Steglich esterification utilizes a carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rug.nl The Mitsunobu reaction provides another route, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to couple the alcohol with a carboxylic acid, which is particularly useful for sterically hindered substrates. rug.nl

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This conversion introduces a new reactive functional group that can be used for further conjugation or derivatization, for example, in the formation of imines or amides.

Table 2: Strategies for Modification of the Ethanolamine Hydroxyl Group

Modification Reagents and Conditions Product Type
Etherification K₂CO₃, R-X, DMF Ether
Esterification R-COOH, DCC, DMAP (Steglich) Ester
R-COOH, PPh₃, DEAD (Mitsunobu) Ester
Oxidation PCC or Swern oxidation Aldehyde
Jones or PDC oxidation Carboxylic Acid

The difluorobenzyl ring can be further functionalized to explore structure-activity relationships. The two fluorine atoms on the ring are electron-withdrawing and act as ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions, albeit on a deactivated ring system. masterorganicchemistry.com

Electrophilic Aromatic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) can introduce additional substituents. The position of the new substituent will be directed by the existing fluorine atoms. Given the 3,4-difluoro substitution pattern, an incoming electrophile would preferentially add to the C-6 or C-2 positions. The altered electronics of such substituted rings can significantly impact binding affinities to biological targets. vulcanchem.comresearchgate.net

Synthesis from Substituted Precursors: An alternative to direct substitution on the intact molecule is to synthesize this compound analogs from already modified precursors. For example, starting with a differently substituted benzyl bromide, such as 3-ethoxy-2,4-difluorobenzyl bromide, would yield an analog with an additional ethoxy group on the aromatic ring. umich.edu This approach allows for the introduction of a wider variety of substituents that may not be compatible with EAS conditions.

Table 3: Strategies for Benzyl Ring Modification

Modification Reagents and Conditions Position of Substitution
Nitration (EAS) HNO₃, H₂SO₄ C-2 or C-6
Halogenation (EAS) Br₂, FeBr₃ C-2 or C-6
Synthesis from Precursor Substituted Benzyl Bromide, Ethanolamine Varies with precursor

Synthesis of Conformationally Restricted Analogs

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, potentially increasing its potency and selectivity. For this compound, this is commonly achieved through cyclization.

One prominent strategy is the synthesis of an oxazolidine (B1195125) ring. This can be accomplished by reacting the parent molecule with an aldehyde or ketone. The amino and hydroxyl groups of the ethanolamine moiety condense with the carbonyl compound to form a five-membered heterocyclic ring, effectively constraining the rotatable bonds of the ethanolamine backbone. lew.ro The synthesis of related N-phenyloxazolidine-2,4-diones from carbamyloxyacetic acid esters provides a template for creating more complex cyclic structures. google.com

Another advanced method involves photoredox-catalyzed radical cyclization. This allows for the construction of various fluorinated cyclic amines from suitable alkenyl or alkynyl amine precursors, offering a modern approach to creating conformationally rigid structures. nottingham.ac.uk

Incorporation into Larger Molecular Architectures

Incorporating the this compound motif into larger molecules like peptidomimetics can enhance biological activity, improve pharmacokinetic properties, or enable targeted delivery.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability against enzymatic degradation. mdpi.com The this compound core can be integrated into such structures to act as a peptide bond isostere or as a recognition element.

Amide Bond Formation: A straightforward approach is to form an amide bond between the this compound unit and an amino acid or peptide. This can be done by coupling the amino group of the ethanolamine with the C-terminus of a peptide, or by first oxidizing the hydroxyl group to a carboxylic acid and then coupling it to the N-terminus of a peptide using standard peptide coupling reagents (e.g., HBTU, EDC). mdpi.com

Carbamate (B1207046) Linkages: Carbamates are frequently used as stable surrogates for amide bonds in medicinal chemistry. nih.gov A carbamate linkage can be formed by reacting the hydroxyl group of this compound with an amino acid's isocyanate derivative or by reacting the amino group with an amino acid's chloroformate derivative.

Bioisosteric Replacement: The entire this compound structure can serve as a bioisostere for a dipeptide segment within a larger peptide sequence. For instance, structures like N-(3,4-dichlorophenyl)-D,L-Ala-OH, which are structurally similar to the target compound, have been successfully conjugated to other molecules to create dual-function inhibitors. nih.gov This strategy leverages the structural features of the benzyl-amine core to mimic peptide interactions with biological targets.

Heterocyclic Ring Incorporations

The introduction of heterocyclic rings into a lead compound is a widely used strategy in medicinal chemistry to modulate physicochemical properties and biological activity. For the this compound scaffold, heterocyclic moieties can be incorporated in several ways, primarily by modifying the ethanolamine side chain or by forming a new ring system involving the secondary amine.

Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules and their ability to form hydrogen bonds and other key molecular interactions. nih.gov Common five- and six-membered heterocyclic systems that can be considered for incorporation include pyrrolidines, pyrazoles, thiazoles, pyridines, and pyrimidines. nih.gov

One synthetic approach to create such analogs is the "borrowing hydrogen" or "hydrogen autotransfer" process. uniurb.it This method allows for the alkylation of amines with alcohols, catalyzed by transition metals. For instance, the ethanolamine moiety of the parent compound could be reacted with a suitable diol to form a new, larger heterocyclic ring, such as a piperazine (B1678402) or morpholine (B109124) derivative, via an intramolecular alkylation. uniurb.it Another strategy involves the reaction of propargylic amine derivatives with carbonyl compounds to construct pyridine (B92270) rings through a cascade of amination, cyclization, and aromatization reactions. mdpi.com This could be applied to create analogs where a pyridine ring is appended to the core structure.

The following table summarizes various heterocyclic rings that could be incorporated into the this compound scaffold to generate novel analogs for research purposes.

Heterocycle ClassSpecific ExamplePotential Point of AttachmentRationale for Incorporation
Five-Membered Rings PyrrolidineFormed by cyclization of the ethanolamine side chainIntroduces a saturated, basic nitrogen heterocycle to explore new interactions.
PyrazoleAttached as a substituent on the nitrogen or via the side chainAromatic heterocycle known to act as a bioisostere for other functional groups.
ThiazoleAppended to the scaffoldOften found in pharmacologically active molecules, can modulate electronic properties. nih.gov
Six-Membered Rings PyridineAttached as a substituent or formed via cyclizationCan act as a hydrogen bond acceptor and influence solubility and metabolic stability. mdpi.com
PiperazineFormed by intramolecular cyclization with an appropriate linkerA common scaffold in CNS-active drugs, allowing for further substitution on the second nitrogen.
MorpholineFormed from the ethanolamine moiety via cyclizationOften used to improve solubility and pharmacokinetic properties.

Chiral Synthesis and Stereochemical Investigations

The ethanolamine portion of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-N-(3,4-Difluorobenzyl)ethanolamine. The spatial arrangement of substituents around this chiral center is critical, as it dictates how the molecule interacts with other chiral molecules, such as biological receptors and enzymes. For this reason, the development of enantioselective synthetic routes and the investigation of the stereochemical impact on molecular interactions are crucial aspects of its research. irbbarcelona.org

Enantioselective Synthetic Routes

The synthesis of single enantiomers of chiral compounds is a fundamental goal in modern organic and medicinal chemistry. irbbarcelona.org Several strategies can be employed to obtain enantiomerically pure (R)- or (S)-N-(3,4-Difluorobenzyl)ethanolamine.

One of the most direct methods is the asymmetric ring-opening of an epoxide . This involves reacting 3,4-difluorobenzylamine (B1330328) with a chiral, enantiopure styrene (B11656) oxide precursor in the presence of a suitable catalyst. Alternatively, a racemic epoxide can be opened with the amine, and the resulting mixture of diastereomers can be separated. A more elegant approach is the kinetic resolution of a racemic epoxide using a chiral catalyst, where one enantiomer reacts faster than the other. The synthesis of related ethanolamine derivatives has been achieved by reacting benzyloxiranes with anilines, a process that can be adapted for enantioselective synthesis. acs.org

Another advanced method is catalytic asymmetric amination . For example, iridium-catalyzed allylic amination has been shown to be highly regio- and enantioselective for the reaction of secondary amines, including N-benzylethanolamine, with allylic acetates. nih.gov This method could be adapted to construct the chiral amine center with high enantiopurity.

Furthermore, inspiration can be drawn from the synthesis of complex drugs like Aprepitant, an NK1 receptor antagonist. Its synthesis involves a highly stereoselective process starting from N-benzylethanolamine, which is first cyclized into a morpholine-like intermediate before further modification. acs.orgresearchgate.net This highlights a strategy where the chirality is established and then carried through subsequent synthetic steps.

The table below outlines plausible enantioselective routes for the synthesis of this compound.

Synthetic StrategyKey ReactantsCatalyst/Reagent TypeDescription
Asymmetric Epoxide Ring-Opening 3,4-Difluorobenzylamine, Styrene OxideChiral Lewis Acid or OrganocatalystThe amine nucleophilically attacks one of the epoxide carbons, with the catalyst directing the approach to selectively form one enantiomer. acs.org
Iridium-Catalyzed Allylic Amination N-(3,4-Difluorobenzyl)amine, Allylic Acetate (B1210297)Chiral Iridium complex (e.g., with tol-BINAP ligand)A transition-metal catalyzed reaction that forms the C-N bond with high control over the stereochemistry of the new chiral center. nih.gov
Crystallization-Induced Diastereoselective Transformation This compound derivative-A racemic or diastereomeric mixture is equilibrated in solution while one desired stereoisomer preferentially crystallizes, driving the equilibrium towards that product. acs.orgresearchgate.net

Impact of Stereochemistry on Molecular Interactions

The three-dimensional structure of a molecule is paramount for its interaction with biological targets. The (R) and (S) enantiomers of this compound are non-superimposable mirror images. This difference in spatial orientation means that the 3,4-difluorobenzyl group, the hydroxyl group, and the hydrogen atom attached to the chiral carbon are positioned differently in space.

When interacting with a chiral environment like a protein's binding pocket, one enantiomer will typically fit better than the other, leading to a higher binding affinity and, consequently, greater biological activity. The less active enantiomer may bind weakly or not at all. It is a well-established principle that the physiological properties of enantiomers can differ significantly, which has led regulatory agencies to recommend the study of single enantiomers for new chiral drugs. e-bookshelf.de

For this compound, the precise orientation of the hydroxyl group, a key hydrogen bond donor, and the difluorobenzyl ring, which engages in hydrophobic and aromatic interactions, will determine the stability of the molecule-receptor complex. A change from (R) to (S) configuration could drastically alter these interactions, potentially switching the molecule from an agonist to an antagonist, or rendering it inactive. This principle is demonstrated in the development of many drugs, where analogues with differing stereochemistry are intentionally synthesized to probe these structure-activity relationships. researchgate.net

The following table provides a conceptual illustration of how stereochemistry can impact molecular interactions and subsequent biological outcomes for a chiral compound like this compound.

StereoisomerHypothetical Interaction with TargetPotential Biological Outcome
(S)-Enantiomer Optimal three-point interaction: hydroxyl group forms a key H-bond, difluorobenzyl ring fits perfectly into a hydrophobic pocket, and amine interacts with an acidic residue.High binding affinity, leading to potent agonist or antagonist activity.
(R)-Enantiomer Sub-optimal interaction: the hydroxyl group is misaligned for H-bonding, and the difluorobenzyl ring experiences steric clash with the binding pocket wall.Low binding affinity, resulting in significantly reduced or no biological activity.

Mechanistic Investigations of N 3,4 Difluorobenzyl Ethanolamine at the Molecular Level

Study of Molecular Interactions with Biological Macromolecules

The study of how N-(3,4-Difluorobenzyl)ethanolamine and its derivatives interact with biological macromolecules at a molecular level is crucial for understanding their mechanisms of action. These investigations provide insights into enzyme binding, inhibition, and receptor modulation, which are fundamental to their potential therapeutic applications.

The interaction of this compound derivatives with various enzymes has been a subject of significant research. These studies aim to characterize specific enzyme targets and understand the metabolic pathways involving these compounds.

Lipoxygenase (LO)

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov As such, it is a significant target for the development of anti-inflammatory drugs. nih.gov Research into new, potent, and selective 5-LO inhibitors is ongoing. nih.gov While direct studies on this compound were not found, the investigation of structurally related compounds provides valuable insights. For instance, new heteroaryl-substituted catechols have been identified as highly potent and selective 5-LO inhibitors. nih.gov These compounds, such as 3,4-dihydroxy-3'-phenoxybiphenyl and 2-(3,4-dihydroxyphenyl)benzo[b]thiophene, inhibit human 5-LO in both cell-free and cell-based assays with high potency. nih.gov Their mechanism appears to be reversible and not primarily based on antioxidant activity, with docking simulations suggesting binding to an allosteric site on the enzyme. nih.gov

α-Glucosidase

α-Glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, and its inhibition is a key strategy for managing type 2 diabetes. nih.govfrontiersin.org Various derivatives and structural analogs related to this compound have been synthesized and evaluated for their α-glucosidase inhibitory potential. For example, quinoline-1,3,4-oxadiazole conjugates bearing a 1,2,3-triazole moiety, including a derivative with a 3,4-difluorobenzyl group, have been studied. nih.gov Although specific inhibitory data for the this compound scaffold itself is not detailed, the broader class of compounds shows significant α-glucosidase inhibition. nih.gov Other studies have explored flavonoid derivatives, which exhibited potent, reversible, and mixed-type inhibition of α-glucosidase. frontiersin.org Similarly, novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives have demonstrated strong inhibitory activity against α-glucosidase, with IC50 values in the micromolar range, significantly more potent than the standard drug acarbose. nih.gov

Interactive Table: α-Glucosidase Inhibitory Activity of Related Compounds

Compound ClassExample CompoundIC50 (µM)Reference
Quinoline-1,3,4-oxadiazole conjugateCompound 4k (p-fluorobenzyl)23.69 nih.gov
Flavonoid derivativeDerivative 4 15.71 ± 0.21 frontiersin.org
Thiazolidine-2,4-dione derivativeCompound 6k 5.44 ± 0.13 nih.gov
Standard DrugAcarbose817.38 ± 6.27 nih.gov

This table presents a selection of inhibitory activities for compound classes structurally related to this compound, highlighting their potential as α-glucosidase inhibitors.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a vast array of compounds. redalyc.org Understanding the interactions of this compound derivatives with these enzymes is crucial for predicting their metabolic fate and potential for drug-drug interactions. While direct metabolic studies on this compound were not identified, research on related structures and the broader context of CYP interactions provides a framework for understanding its potential metabolic profile.

Studies have shown that various compounds can act as inhibitors or inducers of CYP enzymes. For example, some natural products and their derivatives have been shown to inhibit CYP1A2, CYP2C19, CYP2D6, and CYP3A4 activity in vitro. redalyc.org The investigation of binuclear copper complexes has demonstrated their inhibitory effects on a range of CYP enzymes, including CYP2C8, CYP2D6, and CYP3A4. mdpi.com Such interactions can lead to mechanism-based inactivation, which is an important consideration in drug development. nih.gov The turnover of CYP enzymes, regulated by their synthesis and degradation rates, further complicates the prediction of drug interactions. researchgate.net

The ability of this compound and its derivatives to bind to and modulate the activity of various receptors is a key area of investigation, particularly for its potential effects on the central nervous system and in antiviral applications.

Research into the affinity and selectivity of this compound derivatives for neurotransmitter receptors is essential for understanding their potential neurological effects. While direct binding data for this compound is not available, studies on structurally similar compounds provide valuable insights. For instance, research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has led to the identification of potent and selective dopamine (B1211576) D3 receptor ligands. nih.gov Modifications to the chemical structure, such as elongating an intermediate alkyl chain, have been shown to significantly improve binding affinity for the D3 receptor while decreasing affinity for the D4 receptor. nih.gov This highlights the principle that small structural changes can dramatically alter receptor selectivity and affinity.

The HIV capsid (CA) protein is a critical structural component of the virus and a promising target for antiretroviral therapy. nih.govnih.gov Several studies have focused on developing small molecules that bind to the CA protein and disrupt its function. Phenylalanine-containing peptidomimetics, designed based on the structure of the known CA modulator PF-74, have shown inhibitory potency against HIV in the low-micromolar range. nih.gov These compounds are thought to bind to a pocket at the interface of the N-terminal and C-terminal domains of the CA protein. mdpi.com

Surface plasmon resonance (SPR) has been used to quantify the binding interactions of these small molecules with the HIV-1 CA protein. rsc.org For example, dimerized phenylalanine derivatives have been synthesized and their affinity for both the CA monomer and hexamer has been evaluated. nih.gov While some compounds show a preference for the hexameric form of the CA protein, similar to PF-74, others exhibit a slightly higher affinity for the monomer. nih.govrsc.org These binding studies are crucial for understanding the structure-activity relationships and for the rational design of more potent HIV-1 capsid inhibitors. rsc.org

Interactive Table: Binding Affinities of HIV-1 CA Inhibitors

CompoundTargetKD (µM)Reference
PF-74CA monomer3.41 ± 1.31 nih.gov
PF-74CA hexamer0.16 ± 0.04 nih.gov
II-10c CA monomer2.20 ± 0.23 rsc.org
Q-c4 CA monomer1.83 ± 0.52 nih.gov
Q-c4 CA hexamer2.56 ± 0.63 nih.gov
Q-a2 CA monomer2.24 ± 0.74 nih.gov
Q-a2 CA hexamer2.87 ± 0.81 nih.gov

This table summarizes the equilibrium dissociation constants (KD) for several compounds binding to the HIV-1 capsid (CA) protein, illustrating the varying affinities for monomeric and hexameric forms.

Protein-Ligand Interaction Profiling (excluding human physiological effects)

The precise protein targets of this compound are not extensively detailed in publicly available research. However, the characterization of protein-ligand interactions is fundamental to understanding a compound's mechanism of action. rsc.org General methodologies for identifying the protein binding partners of small molecules are well-established and involve a combination of computational and experimental techniques. rsc.orgnih.gov

Several advanced methods are employed to identify the target proteins of label-free natural products and synthetic small molecules, which could be applied to this compound. rsc.org These techniques rely on detecting the specific interaction between a ligand and its protein target by measuring changes in thermodynamic stability or proteolytic susceptibility. rsc.org

Table 1: Methodologies for Protein-Ligand Interaction Profiling

Method Principle Application Reference
Affinity Chromatography A ligand is immobilized on a solid support to capture binding proteins from a cell lysate. Widely used for its straightforward approach to isolating potential target proteins. nih.gov nih.gov
Photo-affinity Labeling A photoreactive group on a ligand analogue is activated by UV light to form a covalent bond with the target protein, enabling identification via mass spectrometry. nih.govplos.org Identifies direct binding partners and their specific binding sites within a complex cellular environment. plos.org nih.govplos.org
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis. This change is detected by gel electrophoresis. Identifies targets without chemical modification of the compound. rsc.org rsc.org

| Cellular Thermal Shift Assay (CETSA) | The binding of a ligand often increases the thermal stability of its target protein. This shift is measured across a temperature gradient. | Confirms target engagement in a cellular context and can be used for proteome-wide analysis. rsc.org | rsc.org |

While direct binding data for this compound is scarce, studies on structurally related compounds provide insights. For instance, derivatives containing a difluorobenzyl moiety have been designed to interact with specific molecular targets like protein kinases. scispace.comgoogleapis.com The difluorophenyl group, in particular, is noted for its potential to influence binding affinity and selectivity. nih.gov For example, a compound featuring a 3-(3',4'-difluorophenyl) group was identified as a potent antimetastatic agent, with the fluoro groups being crucial for its activity. nih.gov Similarly, other research has explored N-(3,4-difluorobenzyl) derivatives as modulators of specific protein targets. scispace.com

Cellular Pathway Elucidation (In Vitro Models)

Research into compounds structurally similar to this compound has demonstrated significant effects on cellular processes, most notably the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com

A key study investigated the antileukemic activity of Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate (B1210297) (ASHD), a complex molecule containing the N-(3,4-difluorobenzyl) moiety. plos.org This compound was shown to induce apoptosis in human leukemia cell lines (K562 and Reh). plos.org The pro-apoptotic effects were confirmed through multiple assays, including Annexin-V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane—an early marker of apoptosis. plos.org

Furthermore, ASHD was found to inhibit DNA synthesis, as measured by a [³H] thymidine (B127349) incorporation assay, and to cause cell cycle arrest, preventing cancer cells from proliferating. plos.org The limited effect of ASHD on the viability of normal cells suggested a degree of specificity towards cancer cells. plos.org Other studies on different chemical scaffolds, such as 4-thiazolidinones and various fluorinated compounds, have also reported apoptosis induction in cancer cell lines, reinforcing the potential of such molecules to modulate this critical cellular process. mdpi.com

| K562 & Reh | [³H] Thymidine Assay | Inhibition of DNA synthesis. | Anti-proliferative effect. | plos.org |

The apoptotic activity of the N-(3,4-difluorobenzyl)-containing compound ASHD was traced to the modulation of specific signaling cascades. plos.org The evidence strongly points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. plos.org

Key findings from the investigation of ASHD's mechanism include:

Loss of Mitochondrial Membrane Potential (MMP): Treatment with ASHD led to a collapse of the MMP in leukemia cells, a critical event in the mitochondrial apoptotic pathway. plos.org

Activation of Caspases: The compound triggered the activation of initiator caspase-9 and executioner caspase-3. Caspase-3 activation subsequently led to the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a classic hallmark of apoptosis. plos.org

Modulation of Bcl-2 Family Proteins: The study observed an alteration in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bad, favoring apoptosis. plos.org

These findings collectively indicate that the N-(3,4-difluorobenzyl) moiety, within the context of the ASHD scaffold, contributes to the activation of a signaling cascade that begins at the mitochondria and culminates in programmed cell death. plos.org Broader pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can provide context for these specific findings, illustrating how the modulation of proteins like Bcl-2 and caspases fits into the larger network of cellular signaling. genome.jp

Mechanistic Insights from Chemical Transformations

A notable feature of the ethanolamine (B43304) scaffold is its susceptibility to photodegradation, a property that has been intentionally harnessed to design antimicrobial agents that can be inactivated after use to prevent environmental accumulation and resistance development. nih.govnih.govacs.org This photoinactivation mechanism is directly facilitated by the ethanolamine moiety. nih.govacs.org

The process is initiated when the molecule absorbs light, typically at wavelengths above 300 nm. uib.no This absorption excites the molecule, which can then undergo a photo-retro-aldol type reaction. acs.org This photochemical transformation leads to the cleavage of the C-C bond within the ethanolamine backbone, fragmenting the molecule. acs.orguib.no For instance, studies on model compounds showed that UV irradiation resulted in their decomposition into smaller, biologically inactive fragments, such as a substituted benzaldehyde (B42025) and an aniline (B41778) derivative. acs.orguib.no This light-induced decomposition pathway is a key chemical transformation inherent to many ethanolamine derivatives. nih.gov

The chemical reactivity and biological activity of this compound are dictated by the interplay of its constituent functional groups: the ethanolamine core and the 3,4-difluorobenzyl substituent.

Ethanolamine Moiety: As described above, the ethanolamine group is the primary driver of the photoinactivation pathway, providing the chemical scaffold necessary for the photo-retro-aldol fragmentation. acs.org The hydroxyl group within this moiety is also significant. In other contexts, such as gene delivery vectors, the hydroxyl groups on an ethanolamine-functionalized polymer enhance the affinity for anionic molecules and can shield cationic charges, suggesting its importance for intermolecular interactions. researchgate.net

3,4-Difluorobenzyl Group: The introduction of fluorine atoms onto the benzyl (B1604629) ring significantly alters the molecule's electronic properties. tcichemicals.com Fluorine is highly electronegative, making the difluorobenzyl group strongly electron-withdrawing. tcichemicals.com This property can influence the molecule's reactivity, metabolic stability, and binding interactions with protein targets. tcichemicals.comontosight.ai The formation of difluorobenzyl radicals from related precursors has been observed under specific conditions, indicating a potential reaction pathway for this group. koreascience.kr Furthermore, structure-activity relationship studies on various bioactive compounds have consistently shown that the number and position of fluoro substituents on an aromatic ring are critical determinants of biological effects, such as anticancer and antimetastatic activity. nih.gov The difluorobenzyl group can also participate in reactions such as nucleophilic substitution.

Preclinical Biological Activity Profiling of N 3,4 Difluorobenzyl Ethanolamine in Model Systems

Antimicrobial Activity Investigations (In Vitro and Animal Models)

Derivatives of N-(3,4-Difluorobenzyl)ethanolamine have been explored for their potential as antimicrobial agents. The core structure is seen as a scaffold for developing new drugs to combat microbial infections.

Evaluation against Bacterial Species (e.g., Mycobacterium, Nocardia, E. coli)

Difluorobenzyl ethanolamine (B43304) derivatives have shown activity against various bacterial species. Specifically, certain chiral difluorobenzyl ethanolamines have been identified as active constituents against Nocardia, particularly N. asteroides. google.com The broader class of ethanolamine derivatives has been investigated as a strategy for creating antimicrobial agents. nih.govacs.orguib.no

While direct studies on this compound's effect on Mycobacterium are not extensively detailed in the provided context, the general interest in related structures for antimycobacterial activity is noted. For instance, the inhibition of enzymes crucial for the survival of Gram-positive pathogens like Mycobacterium spp. has been a focus in the development of new antibacterial agents. acs.org

Regarding Escherichia coli, research has shown that some commensal E. coli strains can utilize ethanolamine to enhance their growth. nih.gov This is significant as ethanolamine is present in the gastrointestinal tract. nih.gov Furthermore, compounds containing a difluorophenyl group, a component of this compound, have demonstrated antibacterial effects against E. coli O157:H7. brieflands.com One study found that a compound with a 3,4-difluorophenyl structure exhibited strong antibacterial activity against this pathogenic strain. brieflands.com The catabolism of ethanolamine is a known process in E. coli O157:H7. biocyc.org

Assessment of Selectivity in Microbial Inhibition

The selective activity of antimicrobial agents is crucial to minimize harm to beneficial microorganisms. Research into ethanolamine derivatives has aimed to design compounds with specific antimicrobial activity. nih.govacs.org The fluorination of compounds, such as in this compound, is a strategy known to influence biological activity and selectivity. acs.org For example, the addition of fluorine atoms to certain molecules has been shown to improve their potency and selectivity in inhibiting specific enzymes. acs.org While the specific selectivity profile of this compound is not detailed, the underlying principle of using fluorination to enhance selectivity is a key concept in its design.

Antiproliferative Activity in In Vitro Cancer Cell Lines

The potential of this compound and its derivatives as anticancer agents has been investigated across various cancer cell lines.

Efficacy against Various Cancer Cell Phenotypes (e.g., MDA-MB-231, PC3, HCT116, HeLa)

The antiproliferative effects of compounds containing the N-(3,4-difluorobenzyl) moiety have been observed in several cancer cell lines.

MDA-MB-231: This triple-negative breast cancer cell line has been a model for testing the efficacy of various potential anticancer compounds. nih.govnih.govmdpi.commdpi.commedchemexpress.com For instance, a study on an organometallic Sn(IV) complex showed a significant reduction in the viability of MDA-MB-231 cells. mdpi.com Another study demonstrated that the combination of certain inhibitors could synergistically inhibit the proliferation of these cells. nih.gov

PC3: This prostate cancer cell line has also been used to evaluate the cytotoxic potential of new compounds. nih.govresearchgate.net For example, newly synthesized fused heterocyclic compounds demonstrated considerable potency against PC3 cells. researchgate.net

HCT116: The human colorectal carcinoma cell line, HCT116, has been utilized in screening for potential anticancer agents. nih.govresearchgate.netjst.go.jpnih.govnih.govplos.org Studies have shown that certain compounds can inhibit the growth of HCT116 cells. jst.go.jpnih.gov For example, some benzimidazole (B57391) derivatives displayed cytotoxic activity against this cell line. nih.gov

HeLa: The HeLa cell line, derived from cervical cancer cells, has been used in various cancer research studies. researchgate.netgoogle.comsic.gov.co For instance, a compound, 3,4-difluorobenzyl-N-aminocolchicine, showed potent cytotoxicity in a panel of cancer cell lines, including those that are resistant to certain drugs. researchgate.net

Cell LineCancer TypeCompound/Derivative Containing N-(3,4-difluorobenzyl) MoietyObserved Effect
MDA-MB-231 Triple-Negative Breast CancerOrganometallic Sn(IV) complexSignificant reduction in cell viability mdpi.com
PC3 Prostate CancerFused heterocyclic compoundsConsiderable potency researchgate.net
HCT116 Colorectal CarcinomaBenzimidazole derivativesCytotoxic activity nih.gov
HeLa Cervical Cancer3,4-difluorobenzyl-N-aminocolchicinePotent cytotoxicity researchgate.net

Assessment in Drug-Resistant Cancer Cell Models

A significant challenge in cancer therapy is the development of drug resistance. nih.gov Research has focused on developing compounds that can overcome this resistance. For example, a colchicine (B1669291) analogue containing a 3,4-difluorobenzyl moiety demonstrated potent cytotoxicity and was not affected by the overexpression of the ABCB1 drug transporter in the resistant A2780AD ovarian carcinoma cell line. researchgate.net This suggests that modifications to existing anticancer agents, such as the inclusion of a difluorobenzyl group, could be a strategy to combat drug resistance. Niclosamide and its ethanolamine salt have also been shown to have the potential to eliminate chemotherapy resistance. mdpi.com

Anti-inflammatory Modulatory Effects in Preclinical Models

The ethanolamine scaffold is a component of molecules that can influence inflammatory pathways. Fatty acid amide hydrolase (FAAH) is an enzyme that breaks down anandamide, an endocannabinoid with anti-inflammatory properties, into arachidonic acid and ethanolamine. nih.govnih.gov Inhibiting FAAH can lead to analgesic and anti-inflammatory effects. nih.govnih.gov While direct evidence for the anti-inflammatory effects of this compound is not explicitly provided, the presence of the ethanolamine moiety suggests a potential interaction with pathways related to inflammation. The development of dual inhibitors for enzymes like soluble epoxide hydrolase (sEH) and FAAH, which are involved in inflammation, is an active area of research. nih.govnih.gov

Based on a comprehensive search of publicly available information, it is not possible to generate the article on "this compound" with the specific, detailed data requested in the provided outline. The search results did not yield any preclinical biological activity or pharmacological characterization data for this exact compound.

The conducted searches for each section of the outline—including lipoxygenase, sEH, and FAAH inhibition, as well as preclinical absorption, distribution, metabolic stability, excretion, and pharmacodynamic markers—failed to locate specific studies or data tables pertaining to this compound.

While the search results contain information on the methodologies for these types of studies and data for other compounds (some of which contain related structural motifs like difluorophenyl groups), there is no direct information available for "this compound" itself. Therefore, to adhere to the strict instructions of focusing solely on the specified compound and outline, the article cannot be written.

The required information may be contained in proprietary research, internal company documents, or specific scientific papers not accessible through the search tools used.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3,4 Difluorobenzyl Ethanolamine Analogs

Systematic Modification of the N-(3,4-Difluorobenzyl) moiety

The substituted benzyl (B1604629) group is a crucial pharmacophore in many biologically active compounds. Variations in its substitution pattern can profoundly affect potency, selectivity, and pharmacokinetic profiles.

Positional Isomerism of Fluorine Substitution

The placement of fluorine atoms on the benzyl ring is a key determinant of biological activity. The 3,4-difluoro substitution pattern is common in pharmacologically active compounds, but altering this arrangement can lead to significant changes in efficacy. ontosight.ai

Research on related scaffolds demonstrates the importance of fluorine positioning. For instance, in a series of BRAF enzyme inhibitors, the addition of a fluorine atom at either the 2- or 3-position of an aryl ring enhanced both enzymatic and cellular potency. acs.org Conversely, placing the fluorine at the 4-position resulted in a moderate decrease in activity. acs.org Similarly, for neuronal nitric oxide synthase (nNOS) inhibitors, a fluorine atom at the 3-position of a phenyl group was found to fit well into a small pocket within the active site. nih.gov

In the context of N-benzylphenethylamines, which share the N-benzyl feature, nonpolar substituents like halogens at the 4-position have been shown to increase affinity for serotonin (B10506) receptors. nih.gov Studies on fluoro-analogues of other piperazine-containing compounds showed that 2,5-difluoro and 3,4-difluoro substitutions could be explored to modulate receptor antagonist activity. acs.org These findings suggest that each positional isomer of a difluorobenzyl moiety interacts differently with target proteins, making the exploration of isomers like 2,4-difluoro and 2,5-difluoro N-(benzyl)ethanolamine critical for optimizing biological activity.

Table 1: Effect of Fluorine Positional Isomerism on Biological Activity in Related Aryl Scaffolds

Substitution PatternCompound SeriesObserved Effect on ActivityReference
2-Fluoro or 3-FluoroArylsulfonamides (BRAF Inhibitors)Improved enzyme and cell potency acs.org
4-FluoroArylsulfonamides (BRAF Inhibitors)Moderate reduction in potency acs.org
3-FluoroPhenyl-containing nNOS inhibitorsFavorable interaction with active site pocket nih.gov
2-FluoroGefitinib Analog (EGFR Inhibitor)Potent inhibition acs.org
3,4-DifluoroPiperazine (B1678402) DerivativesActive as α1d-adrenergic antagonists acs.org
2,5-DifluoroPiperazine DerivativesActive as α1d-adrenergic antagonists acs.org

This table is generated based on data from related compound classes to infer potential trends for N-(3,4-Difluorobenzyl)ethanolamine analogs.

Impact of Additional Halogenation or Substituents

Introducing additional or different substituents to the difluorobenzyl ring can further modulate the activity and properties of the parent compound. The nature of these substituents, whether electron-withdrawing or electron-donating, and their size play a significant role.

For example, replacing fluorine with a larger halogen like chlorine can lead to reduced potency. acs.org In a series of pyrimidine-4-carboxamides, a 3,3-difluoropiperidine (B1349930) substitution increased potency two-fold compared to the non-fluorinated piperidine. acs.org Studies on copper complexes with halogen-substituted ligands showed that chloro-substituted compounds were more cytotoxic than their bromo-substituted counterparts. rsc.org

The combination of different halogens, such as in a 3-chloro-4-fluoroaniline (B193440) moiety found in the drug Gefitinib, has proven effective for interacting with hydrophobic pockets in enzyme active sites. acs.org However, in other cases, combining multiple halogenated groups can lead to diminished efficacy. In contrast, the introduction of non-halogen substituents like a cyano (CN) group at the 4-position of N-benzylphenethylamines, combined with a 2'-hydroxybenzyl group, resulted in a highly selective compound. nih.gov These examples underscore the principle that the electronic and steric properties of any additional substituent must be carefully considered.

Table 2: Influence of Additional Substituents on the Benzyl Ring on Biological Activity

Original SubstituentAdditional SubstituentCompound SeriesObserved Effect on ActivityReference
FluoroChlorineArylsulfonamides (BRAF Inhibitors)Moderate reduction in potency acs.org
Hydrogen3,3-DifluoroPiperidine (NAPE-PLD Inhibitors)2-fold increase in potency acs.org
DichloroDibromoSchiff-base Copper ComplexesDichloro complex showed higher cytotoxicity rsc.org
4-BromoN-(2-hydroxybenzyl)2,5-DimethoxyphenethylaminesHigh functional potency and selectivity nih.gov
4-CyanoN-(2-hydroxybenzyl)2,5-DimethoxyphenethylaminesMost selective compound in the series nih.gov

Conformational Effects of Benzyl Ring Variations

This conformational restriction can lock the molecule into a specific three-dimensional shape that may be more or less favorable for binding. Studies on biaryl substrates of phenylethanolamine N-methyltransferase (PNMT) have shown that conformationally restricting the molecule, such that the aromatic rings become coplanar, leads to enhanced affinity for the enzyme's active site. nih.gov This suggests that the active site is a relatively flat, hydrophobic pocket. nih.gov While direct conformational studies on this compound are not widely available, it can be inferred that bulky substituents ortho to the aminomethyl group could restrict rotation, potentially improving binding affinity if the resulting conformation is complementary to the target's binding site.

Exploration of the Ethanolamine (B43304) Scaffold Variations

The ethanolamine portion of the molecule provides a hydrophilic anchor and a site for hydrogen bonding, both of which are critical for molecular recognition and pharmacokinetic properties.

Alterations to the Alkyl Chain Length and Branching

Modifying the length and branching of the alkyl chain of the ethanolamine scaffold can impact activity by altering the distance and geometric relationship between the benzyl moiety and the hydroxyl group. In studies of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, an ethylene (B1197577) linker between the amine and the phenyl ring was found to be optimal, as both reducing and increasing the alkyl chain length decreased potency. acs.orgnih.gov Similarly, for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, increasing the carbon chain length of a lipophilic substituent generally increased inhibitory activity up to a certain point (n=6), after which further increases might be detrimental. plos.org

This suggests that for any given biological target, there is an optimal chain length that maximizes favorable interactions. Branching on the alkyl chain can also have a significant impact, often by introducing steric hindrance or by positioning substituents in a more defined spatial orientation.

Table 3: Effect of Alkyl Chain Length on Inhibitory Potency in Related Amine Scaffolds

Chain LinkerCompound SeriesObserved Effect on PotencyReference
Methylene (B1212753) (-CH2-)N-Benzylic amines (NAPE-PLD Inhibitors)Decreased potency vs. ethylene acs.org
Ethylene (-CH2CH2-)N-Methylphenethylamines (NAPE-PLD Inhibitors)Optimal for inhibitory activity acs.org
Propylene (-CH2CH2CH2-)N-Alkyl amines (NAPE-PLD Inhibitors)Decreased potency vs. ethylene acs.org
Ph(CH2)n, n=1-3Phenylalkyl-pyrrolidines (NAAA Inhibitors)Less potent than longer chains plos.org
Ph(CH2)n, n=6Phenylalkyl-pyrrolidines (NAAA Inhibitors)Most potent in the series plos.org

Data is compiled from studies on analogous structures to highlight the importance of the linker length.

Substitution on the Hydroxyl Group

The terminal hydroxyl group of the ethanolamine scaffold is a key site for hydrogen bonding and can be a point of metabolic attack. Modification of this group, for instance through etherification or esterification, can have profound effects on the molecule's properties.

In a study on N,N-disubstituted ethanolamines, derivatization of the hydroxyl group to form a benzyl ether was shown to create a more stable chemical functionality. osti.govnih.gov While this was done for analytical purposes, it highlights that masking the hydroxyl group can increase lipophilicity and alter the molecule's interaction with its environment. In another study, O-methylation of ethanolamine was investigated to understand intramolecular hydrogen bonding, which influences the conformational equilibrium of the molecule. cdnsciencepub.com The conversion of the hydroxyl group can eliminate a key hydrogen bond donor site, which could be either beneficial or detrimental to biological activity depending on the specific interactions within the target's binding site. For example, in a series of glucocerebrosidase inhibitors, replacing the hydroxyl group of an ethanolamine moiety with a methoxy (B1213986) group (-OCH3) resulted in a complete loss of activity, underscoring the critical role of the hydroxyl for that specific target. nih.gov

Further research into O-substituted analogs of this compound is warranted to fully elucidate the role of this functional group in mediating biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a robust QSAR model for this compound analogs would be a valuable tool for guiding lead optimization. The process typically involves several key steps: (1) compiling a dataset of compounds with their corresponding biological activities, (2) calculating a wide range of molecular descriptors for each compound, (3) selecting the most relevant descriptors that correlate with activity, (4) building a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and (5) validating the model's predictive power. mdpi.comnih.gov

While a specific QSAR model for this compound analogs is not publicly available, the principles of QSAR have been successfully applied to many other classes of bioactive molecules. For instance, QSAR models have been developed for EPAC-selective allosteric modulators, which share some structural features with N-benzylethanolamine derivatives. nih.gov Such models have demonstrated high reproducibility and predictive ability, aiding in the identification of new leads with enhanced potency. nih.gov

A hypothetical QSAR study on a series of this compound analogs could be designed as follows:

StepDescriptionExample
1. Dataset Selection A series of this compound analogs with measured biological activity (e.g., IC50 values) against a specific target would be compiled.Analogs with variations in the ethanolamine side chain, the amino group, and the difluorobenzyl ring.
2. Descriptor Calculation A variety of molecular descriptors (e.g., constitutional, topological, geometrical, electronic) would be calculated for each analog.Molecular weight, CLogP, polar surface area, number of hydrogen bond donors/acceptors, dipole moment.
3. Model Building A statistical method, such as MLR, would be used to generate an equation correlating the selected descriptors with biological activity.pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
4. Model Validation The model's predictive performance would be assessed using internal (e.g., cross-validation) and external validation techniques.High correlation coefficients (R²) for training and test sets, low root mean square error (RMSE).

The success of a QSAR model hinges on the identification of molecular descriptors that are truly relevant to the biological activity of the compounds. chemrxiv.org These descriptors provide quantitative insights into the physicochemical properties that drive the ligand-target interaction. For this compound analogs, several types of descriptors would likely be important.

Constitutional and Topological Descriptors: These provide basic information about the molecule's composition and connectivity.

Molecular Weight (MW): Often correlates with the size of the molecule and can influence transport properties.

Number of Aromatic Rings: The presence of the difluorobenzyl ring is a defining feature.

Number of Hydrogen Bond Donors/Acceptors: The hydroxyl and amino groups are key hydrogen bonding moieties.

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for electrostatic interactions.

Partial Charges on Atoms: The charges on the nitrogen and oxygen atoms of the ethanolamine moiety, as well as the fluorine atoms, would be critical. The electron-withdrawing nature of the fluorine atoms influences the charge distribution on the aromatic ring. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects membrane permeability and hydrophobic interactions with the target.

Steric/Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule.

Molecular Volume/Surface Area: Important for understanding how the molecule fits into the binding site.

Principal Moments of Inertia: Describe the shape of the molecule.

A study on peptidomimetic inhibitors highlighted the importance of viewing molecules in steric, electronic, and lipophilic "space" to understand their interactions. imist.ma For this compound analogs, a combination of electronic and hydrophobic descriptors would likely be key to explaining their biological activity.

Descriptor ClassSpecific Descriptor ExamplePotential Relevance for this compound Analogs
Electronic Atomic Charges on Fluorine AtomsThe strong negative charge on the fluorine atoms can influence electrostatic interactions and hydrogen bond accepting potential.
Hydrophobic CLogPThe overall lipophilicity will be crucial for cell permeability and hydrophobic interactions within the binding pocket.
Topological Kier & Hall Connectivity IndicesThese indices encode information about the branching and connectivity of the molecule, which can be related to its shape and flexibility.
Quantum Chemical HOMO/LUMO EnergiesThese can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Ligand Efficiency and Lipophilicity Analysis

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for assessing the quality of a hit or lead compound. LE measures the binding energy per heavy atom, while LLE relates potency to lipophilicity. These metrics help in identifying compounds that achieve high affinity with a minimal number of atoms and optimal lipophilicity.

The two fluorine atoms on the benzyl ring of this compound are not merely passive substituents; they actively influence the molecule's properties and its interactions with biological targets. nih.gov Fluorine is the most electronegative element, and its introduction into a molecule can have profound effects. nih.gov

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic groups. In the case of this compound, this could slightly decrease the basicity of the amino group, which could in turn affect the strength of ionic interactions with the target.

Enhanced Binding Interactions: While a C-F bond is a weak hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone (C–F···C=O). nih.gov The difluoro substitution pattern provides multiple opportunities for such interactions.

Increased Metabolic Stability: Fluorine substitution at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and half-life of the compound. The difluorophenyl moiety is often used to enhance metabolic stability compared to non-fluorinated analogs.

Conformational Effects: The electrostatic interactions of the fluorine atoms can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose.

Improved Membrane Permeation: The introduction of fluorine can increase lipophilicity, which can aid in crossing biological membranes, including the blood-brain barrier.

A computational perspective on fluorinated protein-ligand complexes highlights that while fluorine is a weak hydrogen bond acceptor, its influence on the electronic properties of the molecule and its ability to engage in other non-covalent interactions are significant. nih.gov

PropertyInfluence of 3,4-Difluoro Substitution
pKa of Amino Group Likely decreased due to the electron-withdrawing effect of the fluorine atoms.
Binding Interactions Potential for C-F···C=O interactions with the protein backbone. Altered aromatic interactions (π-stacking).
Metabolic Stability Enhanced stability by blocking potential sites of aromatic hydroxylation.
Lipophilicity Increased lipophilicity compared to the non-fluorinated analog.

The lipophilicity of a molecule, often estimated as the computational LogP (CLogP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. A strong correlation between CLogP and biological activity is frequently observed in SAR studies.

For this compound analogs, it is expected that there would be an optimal range of lipophilicity for activity. A molecule that is too hydrophilic may have poor membrane permeability, while a molecule that is too lipophilic may have poor aqueous solubility, high protein binding, and potential for non-specific toxicity. acs.org

In a study of novel stilbene (B7821643) derivatives, a good correlation was found between chromatographically determined lipophilicity (log kw) and calculated log P values, which in turn could be related to cytotoxic activity. mdpi.com Similarly, for a series of nitrone derivatives, lipophilicity was shown to play a significant role in their antioxidant activity, with a difluorinated analog exhibiting a specific activity profile related to its CLogP value. mdpi.com

A hypothetical study on this compound analogs might reveal a parabolic relationship between CLogP and activity, where activity increases with CLogP up to a certain point and then decreases.

The table below presents hypothetical CLogP values and their potential correlation with the biological activity of this compound analogs with different substituents.

AnalogSubstituent (R) on Amino GroupHypothetical CLogPPredicted Biological Activity
Parent H~2.5Baseline
Analog 1 -CH3~2.8Potentially Increased
Analog 2 -CH2CH2OH~2.1Potentially Decreased
Analog 3 -C(O)CH3~2.3Likely Decreased (due to loss of basicity)
Analog 4 -CH2-Phenyl~4.5Potentially Decreased (too lipophilic)

This analysis underscores the importance of balancing lipophilicity to achieve optimal biological activity and drug-like properties in the design of new this compound analogs.

Computational Chemistry and Molecular Modeling Studies of N 3,4 Difluorobenzyl Ethanolamine

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.netjscimedcentral.com This method is critical in drug design for understanding how a potential drug molecule (ligand) might interact with a protein target.

Prediction of Binding Modes with Enzymes and Receptors

No specific studies predicting the binding modes of N-(3,4-Difluorobenzyl)ethanolamine with any particular enzymes or receptors were identified. Such a study would typically involve docking the 3D structure of the compound into the active site of a target protein to identify potential hydrogen bonds, hydrophobic interactions, and other stabilizing forces.

Estimation of Binding Affinities and Interaction Energies

The estimation of binding affinity (often expressed as a binding energy in kcal/mol) is a key output of docking simulations that helps to rank potential drug candidates. jyoungpharm.org There is no published data on the calculated binding affinities or interaction energies for this compound with any biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a view of the dynamic nature of molecular systems. nih.gov

Conformational Analysis and Ligand Dynamics

A conformational analysis of this compound would reveal its preferred three-dimensional shapes and the energy barriers between them. libretexts.org While general principles of conformational analysis and studies on related ethanolamines exist, a specific analysis for this compound is not available. nih.govscispace.com

Dynamics of Compound-Target Complexes

MD simulations of a ligand-protein complex can assess the stability of the predicted binding pose from molecular docking and reveal how the interaction evolves over time. scispace.com No studies documenting the dynamics of a complex between this compound and a target protein were found.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. cuny.edumdpi.combohrium.comnih.gov These methods can provide highly accurate information on molecular geometry, charge distribution, and reactivity. No specific quantum chemical calculation studies for this compound have been published in the reviewed literature.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its physical properties and chemical reactivity. Using quantum mechanics methods such as Density Functional Theory (DFT), it is possible to model the distribution of electrons within this compound and derive key reactivity indicators. cuny.edu

The molecule consists of three main functional regions: the 3,4-difluorophenyl ring, the secondary amine, and the primary alcohol. The two highly electronegative fluorine atoms on the aromatic ring act as strong electron-withdrawing groups. This effect reduces the electron density of the phenyl ring, influencing its susceptibility to electrophilic or nucleophilic attack. Computational analysis can generate maps of the electrostatic potential, highlighting electron-rich and electron-poor regions. The nitrogen of the amine and the oxygen of the hydroxyl group are expected to be the most electron-rich, nucleophilic centers.

Global reactivity descriptors, such as electrophilicity, nucleophilicity, and hardness, can be calculated to provide a quantitative measure of the molecule's reactivity. cuny.edu Furthermore, the calculation of pKa values through computational methods can predict the protonation state of the amine group at physiological pH, which is crucial for its interaction with biological targets. semanticscholar.org The protonation order in molecules with multiple basic sites, such as diamines, can be effectively determined using computational chemistry, which is analogous to determining the primary reactive site in this compound. semanticscholar.org

Energetic Analysis of Synthetic Pathways

Computational chemistry can be employed to evaluate the thermodynamics and kinetics of potential synthetic routes to this compound, identifying the most efficient and energetically favorable pathways. Common synthetic strategies for this class of compounds include:

Reductive Amination: The reaction of 3,4-difluorobenzaldehyde (B20872) with ethanolamine (B43304) followed by reduction.

N-Alkylation: The direct reaction of ethanolamine with 3,4-difluorobenzyl halide.

In Silico ADME Prediction (excluding experimental human data)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a cornerstone of modern drug discovery, allowing for early assessment of a compound's pharmacokinetic profile. mdpi.comeijppr.com Various computational tools and algorithms are used to estimate these properties based on the molecule's structure.

For this compound, a profile of its key ADME-related physicochemical properties can be predicted. These predictions help to assess its potential as a drug-like molecule. eijppr.comresearchgate.net

PropertyPredicted ValueSignificance
Molecular Weight (g/mol)187.18Influences size-dependent diffusion and transport.
logP (Octanol/Water Partition Coefficient)1.3 - 1.7Indicates lipophilicity; affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA)41.49 ŲPredicts transport properties, such as intestinal absorption and blood-brain barrier penetration. rsc.org
Hydrogen Bond Donors2 (from -OH and -NH)Affects solubility and receptor binding interactions. researchgate.net
Hydrogen Bond Acceptors3 (from -O, -N, and 2x -F)Affects solubility and receptor binding interactions. researchgate.net
Number of Rotatable Bonds4Indicates molecular flexibility, which can influence binding affinity. researchgate.net
Aqueous Solubility (logS)-2.0 to -2.5Crucial for absorption and formulation. japtronline.com

Computational Models for Absorption and Distribution

Computational models can predict a compound's ability to be absorbed into the systemic circulation and distribute to various tissues. diva-portal.org

Absorption: Passive intestinal absorption is a key parameter for orally administered drugs. It is often predicted using descriptors like TPSA and logP. diva-portal.org Molecules with a TPSA below 140 Ų are generally predicted to have good oral bioavailability. rsc.org The predicted TPSA of ~41 Ų for this compound suggests a high probability of good passive oral absorption. Computational models often simulate permeability through cell-based assays like the Caco-2 model, which is a proxy for the human intestinal barrier. bigchem.eu

Distribution: A molecule's distribution is influenced by its ability to cross biological membranes and its affinity for plasma proteins. The blood-brain barrier (BBB) is a critical membrane that restricts the entry of many substances into the central nervous system. Computational models predict BBB penetration based on factors like lipophilicity (logP), molecular size, and polar surface area. The moderate lipophilicity and low TPSA of this compound suggest it may have the potential to cross the BBB.

Metabolic Fate Prediction (Non-Human Specific)

Predicting a compound's metabolic fate is crucial for understanding its efficacy and duration of action. Computational models can identify potential sites of metabolism (SOMs) by simulating interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov

For this compound, several metabolic pathways can be predicted:

N-Dealkylation: Cleavage of the bond between the nitrogen and the benzyl (B1604629) group is a common metabolic pathway for N-benzyl amines, which would yield 3,4-difluorobenzyl alcohol and ethanolamine.

O-Glucuronidation: The primary hydroxyl group of the ethanolamine moiety is a likely site for conjugation with glucuronic acid, a major phase II metabolic reaction that increases water solubility and facilitates excretion.

Aromatic Hydroxylation: The difluorobenzyl ring could undergo hydroxylation, although the presence of two fluorine atoms may render the ring less susceptible to oxidative metabolism by CYP enzymes compared to an unsubstituted ring. nih.gov

Oxidation: The primary alcohol could be oxidized to a carboxylic acid, and the secondary amine could be oxidized.

Computational tools predict the likelihood of each of these transformations, helping to identify potential metabolites. nih.gov

Metabolic ReactionPotential SitePredicted Likelihood
O-GlucuronidationHydroxyl group (-OH)High
N-DealkylationC-N bond of the benzyl groupModerate
Alcohol OxidationHydroxymethyl group (-CH₂OH)Moderate to Low
Aromatic HydroxylationPhenyl ringLow (due to fluorine substitution)

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govarxiv.org

A hypothetical pharmacophore model for this compound can be constructed based on its key structural features. This model would serve as a 3D query for virtual screening of large chemical databases to identify other compounds with different core structures but similar biological potential. nih.govnih.gov

The key features of a pharmacophore derived from this compound would likely include:

A hydrogen bond donor (from the hydroxyl group).

A hydrogen bond acceptor (from the hydroxyl oxygen and amine nitrogen).

A positive ionizable feature (the secondary amine).

A hydrophobic/aromatic region (the 3,4-difluorophenyl ring).

Pharmacophoric FeatureMolecular Moiety
Hydrogen Bond Donor (HBD)-OH group
Hydrogen Bond Acceptor (HBA)-OH group, -NH- group
Positive Ionizable (PI)-NH- group
Hydrophobic/Aromatic (HY/AR)3,4-Difluorophenyl ring

Once this pharmacophore model is defined, it can be used to perform virtual screening. nih.gov This process involves computationally fitting millions of compounds from databases like ZINC or PubChem against the pharmacophore query. nih.gov Compounds that match the query's features and their spatial arrangement are selected as "hits." These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to a specific biological target before being prioritized for synthesis and experimental testing. brieflands.com This scaffold-hopping approach is a powerful strategy for discovering novel active compounds. nih.gov

Advanced Analytical Methodologies for Research on N 3,4 Difluorobenzyl Ethanolamine

Spectroscopic Methods for Mechanistic Elucidation (beyond basic identification)

Spectroscopic techniques are indispensable for gaining a deep understanding of the chemical and biological behavior of N-(3,4-Difluorobenzyl)ethanolamine. By moving beyond basic identification, these methods can provide detailed insights into reaction dynamics and metabolic transformations.

NMR Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for real-time monitoring of chemical reactions and detailed structural elucidation of products and intermediates. ed.ac.uk In the context of synthesizing or modifying this compound, ¹H and ¹³C NMR are used to track the progress of a reaction by observing the disappearance of reactant signals and the concurrent emergence of product signals. nih.govbeilstein-journals.org

For instance, during the synthesis of an ethanolamine (B43304) derivative, ¹H NMR can monitor the reaction in situ. nih.gov The characteristic chemical shifts (δ) and coupling constants (J) of the protons in the starting materials will change predictably as the reaction proceeds. ipb.pt The formation of this compound can be confirmed by the appearance of new signals corresponding to the protons on the ethanolamine backbone and the difluorobenzyl group, and the disappearance of signals from the initial reactants. rsc.orgresearchgate.net This allows for the optimization of reaction conditions and the identification of any transient intermediates or by-products. ed.ac.uk

Table 1: Representative ¹H NMR Data for Reaction Monitoring

Compound/IntermediateKey ProtonsRepresentative Chemical Shift (δ, ppm)MultiplicitySignificance
3,4-Difluorobenzaldehyde (B20872)Aldehyde (-CHO)~9.9Singlet (s)Disappearance indicates consumption of starting material.
EthanolamineMethylene (B1212753) (-CH₂OH)~3.6Triplet (t)Shift and change in multiplicity upon reaction.
Schiff Base IntermediateImine (-CH=N-)~8.3Singlet (s)Appearance and subsequent disappearance indicates a transient intermediate.
This compound Benzyl (B1604629) (-CH₂-)~3.8Singlet (s)Appearance confirms the formation of the benzyl-amine bond.
This compound Methylene (-CH₂OH)~3.7Triplet (t)Appearance of the final product's hydroxyl-adjacent methylene group.
This compound Aromatic (C₆H₃F₂)~7.0-7.3Multiplet (m)Characteristic pattern of the difluorophenyl group in the final product.

Note: This table is illustrative. Actual chemical shifts may vary depending on the solvent and specific reaction conditions.

Mass Spectrometry for Metabolite Identification in Preclinical Studies

Mass spectrometry (MS), particularly when hyphenated with liquid chromatography (LC-MS), is the primary analytical tool for identifying and characterizing drug metabolites in preclinical studies. researchgate.netmdpi.com This untargeted approach allows for the detection of metabolites in complex biological matrices like plasma or urine without prior knowledge of their structures. rug.nl High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which facilitates the determination of the elemental composition of potential metabolites. researchgate.net

In a preclinical study of this compound, researchers would analyze biological samples to detect molecules with mass-to-charge (m/z) ratios corresponding to predicted metabolic transformations. Common metabolic pathways for such a compound could include oxidation (e.g., hydroxylation of the aromatic ring or alkyl chain), N-dealkylation, or conjugation with endogenous molecules like glucuronic acid or sulfate. Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions, and the resulting fragmentation pattern provides crucial structural information for definitive identification. nih.gov Isotope labeling studies, for example using ¹⁸O₂, can further confirm the mechanisms of oxidative metabolism. mdpi.com

Table 2: Potential Metabolites of this compound and their Mass Shifts

Parent CompoundMetabolic ReactionMass ChangeResulting Metabolite Structure (Hypothetical)
This compoundHydroxylation+16 DaN-(3,4-Difluoro-X-hydroxybenzyl)ethanolamine
This compoundN-Dealkylation-121 DaEthanolamine
This compoundO-Glucuronidation+176 DaThis compound-O-glucuronide
This compoundOxidation of alcohol-2 DaN-(3,4-Difluorobenzyl)aminoacetaldehyde

Note: This table presents hypothetical metabolic pathways for illustrative purposes.

Advanced Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, its enantiomers may exhibit different biological activities. americanpharmaceuticalreview.com Therefore, assessing the enantiomeric purity of the compound is critical. Advanced chiral chromatography, especially high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the gold standard for this purpose. americanpharmaceuticalreview.comnih.gov

These separations are achieved by exploiting the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs are widely effective for resolving a broad range of chiral compounds, including ethanolamine derivatives. nih.govsigmaaldrich.com The choice of mobile phase, including the organic solvent and acidic or basic additives, is crucial for optimizing the separation by modulating the interactions between the analyte and the CSP. researchgate.net The successful separation allows for the accurate quantification of each enantiomer, ensuring the quality and consistency of the chiral compound.

Table 3: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment

ParameterValue / Description
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase e.g., Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) t_R1 = 8.5 min (Hypothetical)
Retention Time (S-enantiomer) t_R2_ = 10.2 min (Hypothetical)
Resolution (Rs) > 1.5 (indicating baseline separation)
Enantiomeric Excess (% ee) Calculated from the peak areas of the two enantiomers

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how this compound interacts with its biological target is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative data on the kinetics and thermodynamics that govern these binding events.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to quantify the kinetics of molecular interactions. nih.govresearchgate.net It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. nih.gov In a typical experiment to study this compound, a target protein would be immobilized on the sensor chip, and solutions of the compound at various concentrations would be flowed over the surface. ox.ac.uk

The resulting sensorgram plots the binding response over time, allowing for the determination of the association rate constant (k_on_) and the dissociation rate constant (k_off_). nicoyalife.com From these values, the equilibrium dissociation constant (K_D_), a measure of binding affinity, can be calculated (K_D_ = k_off_ / k_on_). This kinetic information provides a dynamic view of the binding event that is not available from endpoint assays. nicoyalife.com

Table 4: Representative Data from an SPR Kinetic Analysis

Analyte ConcentrationAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off_) (s⁻¹)Equilibrium Dissociation Constant (K_D_) (M)
This compound1.5 x 10⁵3.0 x 10⁻³2.0 x 10⁻⁸ (20 nM)

Note: This table shows representative kinetic constants for a single interaction, derived from fitting data across multiple analyte concentrations.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. upm.es It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a macromolecule. wur.nl

By analyzing the resulting thermogram, one can determine the binding affinity (K_D_), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). wur.nlnih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the equation ΔG = ΔH - TΔS = -RTln(K_A_), where K_A_ is the association constant (1/K_D_). This complete thermodynamic signature reveals the nature of the forces driving the binding, such as hydrogen bonding or hydrophobic interactions, providing deep insight into the mechanism of molecular recognition. researchgate.net

Table 5: Thermodynamic Parameters Determined by ITC

ParameterSymbolDescriptionRepresentative Value
Stoichiometry nNumber of ligand molecules bound per target molecule1.1
Association Constant K_AMeasure of binding strength5.0 x 10⁷ M⁻¹
Dissociation Constant K_D_Inverse of K_A_, measure of affinity20 nM
Enthalpy Change ΔHHeat released or absorbed upon binding-8.5 kcal/mol
Entropy Change TΔSChange in randomness of the system+2.5 kcal/mol
Gibbs Free Energy Change ΔGOverall energy change of binding-11.0 kcal/mol

Note: The values in this table are illustrative of a high-affinity, enthalpy-driven interaction.

High-Throughput Screening Methodologies for Compound Evaluation

High-throughput screening (HTS) allows for the rapid assessment of a large number of compounds to identify those that interact with a specific biological target. For a compound like this compound, a variety of HTS assays could be developed, depending on the hypothesized molecular target. The selection of the assay format is critical and is guided by the nature of the target and the desired endpoint.

A common approach involves the use of recombinant proteins or engineered cell lines to create a robust and reproducible screening system. For instance, if this compound were being investigated as a modulator of a specific enzyme, a fluorescence-based assay could be employed. In such an assay, the enzymatic conversion of a non-fluorescent substrate to a fluorescent product would be measured. The ability of this compound to either inhibit or enhance this fluorescence signal would indicate its activity.

Another powerful HTS technique is the use of luminescence-based reporter gene assays. These are particularly useful for studying the effects of compounds on signal transduction pathways. In this setup, cells are engineered to express a reporter gene, such as luciferase, under the control of a promoter that is responsive to the pathway of interest. A change in luminescence upon treatment with this compound would suggest modulation of the signaling cascade.

Label-free technologies, such as surface plasmon resonance (SPR) and biolayer interferometry (BLI), offer the advantage of detecting direct binding between the compound and its target without the need for fluorescent or radioactive labels. These methods provide valuable information on the kinetics of the interaction, including association and dissociation rates, which can be critical for lead optimization.

The table below illustrates a hypothetical comparison of HTS methodologies that could be adapted for the evaluation of this compound.

Assay Type Principle Endpoint Measured Throughput Advantages Disadvantages
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Change in polarizationHighHomogeneous format, high sensitivityRequires a fluorescent probe, potential for autofluorescence interference
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity.Ratio of acceptor to donor emissionHighReduced background fluorescence, robustRequires labeled binding partners, potential for compound interference with FRET
Luciferase Reporter Gene Assay Measures the light produced by the luciferase enzyme, the expression of which is linked to a specific cellular pathway.LuminescenceHighHigh sensitivity, reflects cellular activityIndirect measure of target engagement, potential for off-target effects on reporter expression
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Resonance angle shiftMediumLabel-free, provides kinetic data (kon, koff)Lower throughput, requires specialized equipment and sensor chips

Method Development for Quantification in Research Matrices (e.g., animal plasma, cell lysates)

Accurate quantification of this compound in biological matrices is fundamental for understanding its pharmacokinetic and pharmacodynamic properties. The development of a robust and reliable analytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical step in preclinical research.

The initial phase of method development involves the optimization of the mass spectrometric parameters for this compound. This is achieved by infusing a standard solution of the compound into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions generated upon collision-induced dissociation. This process, known as multiple reaction monitoring (MRM), provides high selectivity for the analyte in a complex matrix.

Simultaneously, chromatographic conditions are developed to ensure efficient separation of this compound from endogenous matrix components and any potential metabolites. This involves selecting an appropriate HPLC or UHPLC column, mobile phase composition, and gradient elution profile. The goal is to achieve a sharp, symmetrical peak shape with a short retention time to maximize throughput.

Sample preparation is another crucial aspect of method development. The objective is to extract this compound from the biological matrix with high and reproducible recovery while minimizing matrix effects. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Once the method is developed, it must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. The table below presents hypothetical validation parameters for a quantitative LC-MS/MS method for this compound in rat plasma.

Validation Parameter Acceptance Criteria Hypothetical Result Outcome
Linearity (r²) ≥ 0.990.998Pass
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mLPass
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%Pass
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1% - 9.8%Pass
Accuracy (% bias) Within ±15% (±20% at LLOQ)-5.7% to +7.3%Pass
Matrix Effect CV of peak areas ≤ 15%11.2%Pass
Recovery Consistent and reproducible85.4% ± 6.2%Pass
Stability (Freeze-thaw, Short-term, Long-term) % bias within ±15%Within acceptable limitsPass

Future Research Trajectories and Potential Non Clinical Applications

Exploration of Novel Biological Targets for the Compound Class

The N-(3,4-difluorobenzyl) moiety is a key component in various biologically active molecules, suggesting that N-(3,4-Difluorobenzyl)ethanolamine and its derivatives could interact with a range of novel biological targets. For instance, compounds incorporating the 3,4-difluorobenzyl group have been investigated for their potent cytotoxic effects in cancer cell lines and their ability to inhibit enzymes like p38α mitogen-activated protein kinase (MAPK). scispace.comresearchgate.net Deacetylcolchicine modified with a 3,4-difluorobenzyl group showed sub-nanomolar cytotoxicity against several cancer cell lines, including those resistant to common drugs. researchgate.net Similarly, indolylhydantoin derivatives with a 3,4-difluorobenzyl substituent have demonstrated anticancer activity. jst.go.jp

A patent has described difluorobenzyl ethanolamines as having fungicidal properties, indicating a potential application in agriculture or as antifungal agents. google.com The ethanolamine (B43304) portion of the molecule is also significant, as it is a component of phospholipids (B1166683) in cellular membranes and can be found in various bioactive compounds. wikipedia.org Future research could focus on screening this compound and a library of its analogs against a wide array of targets, including kinases, G-protein-coupled receptors (GPCRs), and microbial enzymes, to uncover new therapeutic possibilities.

Table 1: Examples of Biological Targets for Compounds Containing the 3,4-Difluorobenzyl Moiety
Compound ClassBiological Target/ActivityPotential Research AreaReference
N-(3,4-difluorobenzyl)-N-aminocolchicineTubulin; Potent cytotoxicity in cancer cell linesOncology researchgate.net
Indolyl-hydantoin derivativesGrowth inhibition in HCT116 colorectal carcinoma cellsOncology jst.go.jp
Quinazoline derivativesp38α Mitogen-Activated Protein Kinase (MAPK)Inflammatory Diseases, Oncology scispace.com
Difluorobenzyl ethanolaminesFungicidal activityAgriculture, Antimicrobials google.com

Application in Chemical Biology Tools and Probes

Chemical biology relies on molecular probes to investigate and manipulate biological systems. frontiersin.orgjanelia.org this compound is an excellent candidate for development into such tools. The two fluorine atoms on the benzyl (B1604629) group can serve as sensitive reporters for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. biophysics.org ¹⁹F NMR is a powerful technique for studying molecular interactions, conformational changes, and the local environment of a molecule within a biological system, as the fluorine chemical shift is highly sensitive to its surroundings. biophysics.orgacademie-sciences.fr

Furthermore, the ethanolamine scaffold can be readily modified to create fluorescent probes. rsc.orgnih.gov By attaching a fluorophore to the core structure, researchers could design probes to visualize cellular components, track the molecule's localization, or detect specific analytes. The primary amine and hydroxyl groups offer convenient handles for chemical conjugation without significantly altering the core scaffold. Such probes could be used to study drug-target engagement, cellular uptake mechanisms, or dynamic processes within living cells. frontiersin.orgnih.gov

Development as Precursors for Advanced Materials (if applicable)

While primarily explored for biological activity, the structural components of this compound suggest potential applications in materials science. Fluorinated compounds are known to confer unique properties to polymers, such as thermal stability, chemical resistance, and hydrophobicity. acs.org The difluorobenzyl group could be incorporated into polymer backbones or as a pendant group to create advanced materials with tailored surface properties or enhanced performance characteristics.

The ethanolamine moiety, with its primary amine and hydroxyl group, provides two reactive sites for polymerization reactions. wikipedia.org For example, the hydroxyl group can participate in the formation of polyesters or polyurethanes. 3,4-Difluorobenzylamine (B1330328), a precursor to the title compound, is used in the synthesis of high-density materials like hexaazaisowurtzitanes. sigmaaldrich.com This suggests that this compound could serve as a monomer or cross-linking agent in the synthesis of specialized polymers and energetic materials, though this remains a speculative area requiring further investigation.

Integration into Multi-Target Directed Ligand Design Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs inadequate. nih.govnih.gov The "one drug, multiple targets" paradigm, or Multi-Target Directed Ligand (MTDL) design, has emerged as a promising strategy. nih.govmdpi.com MTDLs are single molecules designed to interact with two or more targets simultaneously, potentially offering enhanced efficacy and a lower risk of drug-drug interactions. mdpi.com

This compound is a suitable scaffold for MTDL design. The molecule can be viewed as a hybrid structure that can be systematically modified. For example, the difluorobenzylphenyl group could be optimized as a pharmacophore for one target (e.g., a kinase), while the ethanolamine tail is modified to interact with a second target (e.g., a GPCR or an ion channel). nih.gov Alternatively, the entire molecule could serve as a central scaffold for linking different pharmacophores. The principles of MTDL design, including pharmacophore merging and linker-based strategies, could be applied to generate novel therapeutics for complex diseases like Alzheimer's. nih.govchemrxiv.orgresearchgate.net

Methodological Advancements in Synthesis and Characterization

Further research into this compound can stimulate innovation in synthetic organic chemistry. The primary route to this compound involves the reaction between 3,4-difluorobenzylamine and 2-bromoethanol (B42945) or the reductive amination of 3,4-difluorobenzaldehyde (B20872) with ethanolamine. However, there is room for methodological improvement. Future studies could focus on developing more efficient, scalable, and environmentally friendly ("green") synthetic protocols. This could include exploring microwave-assisted organic synthesis, which has been shown to accelerate reactions for related ethanolamine derivatives, or developing novel catalytic systems for the C-N bond formation. nih.gov

Furthermore, the synthesis of chiral versions of this compound presents an opportunity for developing new asymmetric synthesis methods. Characterization of the compound and its analogs using advanced analytical techniques, such as 2D NMR and high-resolution mass spectrometry, will also contribute to the broader toolkit available to medicinal chemists. mdpi.com

Table 2: Potential Synthetic Strategies for N-Substituted Ethanolamines
Synthetic MethodDescriptionPotential AdvantageReference
Reductive AminationReaction of an aldehyde (3,4-difluorobenzaldehyde) with an amine (ethanolamine) in the presence of a reducing agent.Direct, often high-yielding.General Method
Nucleophilic SubstitutionReaction of a benzyl halide (3,4-difluorobenzyl chloride/bromide) with ethanolamine.Straightforward, uses common reagents.General Method
Epoxide Ring-OpeningReaction of a benzylamine (B48309) (3,4-difluorobenzylamine) with ethylene (B1197577) oxide.Atom-economical. nih.gov
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate the reaction between an aniline (B41778) and an oxirane.Reduced reaction times, potentially higher yields. nih.gov

Contribution to Understanding Fundamental Fluorine Chemistry in Biological Systems

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. acs.orgacs.org Despite its prevalence, the fundamental interactions of organofluorine compounds in biological environments are still an active area of research. academie-sciences.frnih.gov

This compound serves as a model system to study the effects of vicinal fluorine atoms on a benzene (B151609) ring. The electron-withdrawing nature of fluorine significantly alters the electronic properties of the aromatic ring, influencing its pKa, lipophilicity, and ability to participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. acs.org Studying the binding of this compound and its analogs to various proteins can provide high-resolution data on how the C-F bond interacts with amino acid residues and water molecules. This research can elucidate the precise role of fluorine in molecular recognition, helping to refine computational models and guide the rational design of future fluorinated drugs. biophysics.orgnih.gov


Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3,4-Difluorobenzyl)ethanolamine?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, 3,4-difluorobenzylamine (a precursor) reacts with glyoxal to form hexaazaisowurtzitane derivatives under controlled conditions . Alternatively, 3,4-difluorobenzyl chloride can be converted to the azide intermediate (3,4-difluorobenzyl azide) using NaN₃ in a biphasic system (H₂O/CH₂Cl₂) at 0°C, followed by Staudinger reduction with triphenylphosphine to yield ethanolamine derivatives. This method achieves yields up to 90% and requires purification via column chromatography (EtOAc/n-heptane) .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : The compound is classified as Skin Corrosive (Category 1B) and requires storage in corrosive-resistant containers (Storage Class Code 8A). Use PPE including nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to its corrosive nature. Flash point data (174.2°F, closed cup) indicate flammability risks; store away from ignition sources .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.34 ppm for -CH₂- groups in azide intermediates) confirm structural integrity .
  • X-ray Crystallography : For derivatives like 1-(3,4-difluorobenzyl)piperazine, single-crystal analysis reveals chair conformations and dihedral angles (e.g., 40.20° between aromatic rings), critical for structure-activity relationship (SAR) studies .
  • Chromatography : TLC (Rf = 0.45 in EtOAc/n-heptane) and HPLC (reverse-phase gradients) are used for purity assessment .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms at the 3,4-positions enhances electrophilic aromatic substitution (EAS) reactivity. For example, in Suzuki-Miyaura couplings, the difluorobenzyl group stabilizes transition states via inductive effects, improving yields of biaryl products. Comparative studies with mono-fluorinated analogs show ~15% higher yields for difluorinated derivatives due to enhanced electrophilicity .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or hydration states. Researchers should:

  • Perform dynamic light scattering (DLS) to assess aggregation.
  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Validate solubility in multiple solvents (e.g., ethanol, THF) under inert atmospheres to exclude oxidation artifacts .

Q. How can computational modeling optimize reaction pathways for derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for nucleophilic substitutions involving the ethanolamine moiety. For example, modeling the reaction of this compound with acyl chlorides identifies steric hindrance at the ortho-fluorine positions as a rate-limiting factor, guiding the use of bulky bases (e.g., DIPEA) to mitigate this .

Q. What mechanistic insights explain its role in sodium channel modulation?

  • Methodological Answer : Derivatives like N-(3,4-difluorobenzyl)acetamide inhibit tetrodotoxin-sensitive sodium channels (IC₅₀ = 120 nM) by stabilizing the inactivated state. Electrophysiology (patch-clamp assays) reveals a hyperpolarizing shift in voltage dependence, validated via mutagenesis studies (e.g., F1764A mutations in Nav1.7 reduce binding affinity by ~50%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.